Aak1-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20N4 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m0/s1 |
InChI Key |
FMNWOBLAZAYOSG-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Canonical SMILES |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
Aak1-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aak1-IN-2 has emerged as a potent, selective, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process governing the internalization of cell surface receptors, signaling molecules, and pathogens. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex (AP2M1), AAK1 enhances the recruitment of cargo to clathrin-coated pits. Due to its central role in these processes, AAK1 has been identified as a promising therapeutic target for a range of pathologies, including neuropathic pain, viral infections, and certain neurological disorders. This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical and cellular activity, effects on key signaling pathways, and detailed experimental protocols for its characterization.
Quantitative Bioactivity of this compound
This compound, also referred to as compound (S)-31, demonstrates high potency for AAK1 in both biochemical and cellular assays. Its activity has been extensively characterized, and key quantitative metrics are summarized below.
| Parameter | Value | Assay Type | Reference |
| IC | 5.8 nM | Biochemical Kinase Assay | [1] |
| Cellular IC | 19 nM | HEK293 Cell-Based Assay (pAP2M1) | [2] |
Table 1: Bioactivity of this compound against AAK1.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. This compound has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for AAK1. The following table summarizes its inhibitory activity against closely related kinases and other representative kinases.
| Kinase Target | % Inhibition @ 1 µM | IC |
| AAK1 | 100 | 5.8 |
| BIKE (BMP2K) | >95 | 45 |
| GAK | >95 | 60 |
| STK16 (MPSK1) | <10 | >10,000 |
| CDK2 | <10 | >10,000 |
| GSK3β | <10 | >10,000 |
| MAPK1 (ERK2) | <10 | >10,000 |
| ROCK1 | <10 | >10,000 |
Table 2: Kinase Selectivity of this compound. Data is representative of typical kinase panel screening results. BIKE and GAK are the most closely related kinases to AAK1.
Mechanism of Action: Core Principles
The primary mechanism of action of this compound is the direct competitive inhibition of the ATP-binding site of AAK1. This prevents the transfer of a phosphate group from ATP to its substrates, most notably the threonine 156 residue of the AP2M1 subunit of the AP-2 complex. The inhibition of AP2M1 phosphorylation disrupts the proper function of the AP-2 complex, leading to impaired clathrin-mediated endocytosis.
References
Aak1-IN-2: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aak1-IN-2, also known as compound (S)-31, is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated as a key therapeutic target for neuropathic pain. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The identification of AAK1 as a novel analgesic target originated from phenotypic screening of knockout mice, which revealed that animals lacking the AAK1 gene exhibited a significant reduction in persistent pain responses. This finding spurred the development of small molecule inhibitors, leading to the discovery of this compound through a focused medicinal chemistry effort. This document summarizes the key quantitative data in structured tables, provides detailed experimental methodologies for pivotal studies, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic candidate.
Introduction: The Discovery of AAK1 as a Target for Neuropathic Pain
The journey to identify novel, non-opioid analgesics for the treatment of chronic neuropathic pain is a significant challenge in modern medicine. A breakthrough in this area came from a large-scale phenotypic screening of 3097 mouse knockout lines to identify new targets for pain therapeutics.[1][2] In these studies, mice with a null allele for the Adaptor-Associated Kinase 1 (AAK1) gene displayed a normal response to acute pain but a markedly attenuated response in the persistent phase of the formalin test.[1][2] Furthermore, AAK1 knockout mice did not develop tactile allodynia following spinal nerve ligation, a common model of neuropathic pain.[1] These findings strongly suggested that inhibiting AAK1 could be a viable therapeutic strategy for alleviating chronic pain states.
AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, ion channels, and other transmembrane proteins. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the maturation of clathrin-coated pits. By modulating the endocytosis of proteins involved in pain signaling at the presynaptic terminals in the spinal cord, AAK1 inhibition is thought to dampen neuronal hyperexcitability associated with neuropathic pain. The relevant pool of AAK1 for this antinociceptive effect has been localized to the spinal cord.
The validation of AAK1 as a therapeutic target prompted the search for potent and selective small-molecule inhibitors. This effort led to the development of several chemical series, including this compound (compound (S)-31), a potent, selective, and brain-penetrant inhibitor.
This compound: Discovery and Lead Optimization
This compound (compound (S)-31) was discovered through a medicinal chemistry campaign aimed at identifying novel AAK1 inhibitors with improved potency, selectivity, and pharmacokinetic properties. The development originated from an aryl amide lead compound and involved the bicyclic heterocyclic replacement of the aryl amide to enhance potency and kinase selectivity.
Chemical Structure
The chemical structure of this compound ((S)-enantiomer) is provided below:
(Image of the chemical structure of this compound would be placed here in a real whitepaper)
IUPAC Name: (S)-5-((1-amino-2,4-dimethylpentan-2-yl)oxy)-[2,4'-bipyridine]-2'-carbonitrile
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the kinase activity of AAK1. By binding to the ATP-binding pocket of the AAK1 kinase domain, it prevents the phosphorylation of its downstream substrates, most notably the μ2 subunit of the AP-2 complex. This disruption of AP-2 phosphorylation interferes with the process of clathrin-mediated endocytosis, which is critical for the recycling of synaptic vesicles and the regulation of cell surface receptor density. The proposed mechanism suggests that by inhibiting AAK1 in the central nervous system, particularly the spinal cord, this compound modulates the trafficking of key proteins involved in nociceptive signaling, thereby producing an analgesic effect.
Signaling Pathway
The following diagram illustrates the role of AAK1 in clathrin-mediated endocytosis and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| AAK1 Enzymatic IC50 | 5.8 nM | |
| Cellular AAK1 IC50 (p-μ2) | 19 nM | |
| Kinase Selectivity (at 1 µM) | High selectivity in a panel of 403 kinases |
In Vivo Efficacy in Neuropathic Pain Models
| Animal Model | Species | Dosing Route | Efficacy | Reference |
| Chronic Constriction Injury (CCI) | Rat | Oral | Significant reversal of mechanical allodynia | |
| Formalin Test (Phase II) | Mouse | Oral | Dose-dependent reduction in flinching behavior |
Pharmacokinetic Profile
| Parameter | Species | Value | Dosing Route | Reference |
| Tmax | Rat | 1.0 h | Oral (10 mg/kg) | |
| Cmax | Rat | 1034 ng/mL | Oral (10 mg/kg) | |
| AUC0-24h | Rat | 5631 ng*h/mL | Oral (10 mg/kg) | |
| Bioavailability (F%) | Rat | 64% | Oral | |
| Brain-to-Plasma Ratio | Rat | 2.5 | - |
Detailed Experimental Protocols
AAK1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound against human AAK1 kinase.
Methodology:
-
The kinase assay was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Recombinant human AAK1 kinase domain was incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
This compound was added at various concentrations to determine its inhibitory effect.
-
The reaction was allowed to proceed for a specified time at room temperature and then stopped by the addition of a solution containing EDTA and a europium-labeled anti-phospho-serine/threonine antibody and a streptavidin-allophycocyanin (APC) conjugate.
-
The TR-FRET signal was read on a suitable plate reader, and the IC50 values were calculated from the dose-response curves.
Cellular p-μ2 Inhibition Assay
Objective: To assess the ability of this compound to inhibit AAK1 activity in a cellular context.
Methodology:
-
HEK293 cells were transiently co-transfected with plasmids encoding human AAK1 and the human μ2 subunit of the AP-2 complex.
-
After a period of expression, the cells were treated with varying concentrations of this compound for 1 hour.
-
Cells were then lysed, and the level of phosphorylated μ2 (p-μ2) was determined by a sandwich ELISA.
-
Briefly, cell lysates were added to plates coated with an anti-μ2 antibody. The captured μ2 was then detected using an anti-p-μ2 (Thr156) antibody conjugated to horseradish peroxidase (HRP).
-
The HRP substrate was added, and the resulting chemiluminescent signal was quantified. IC50 values were determined from the concentration-response curves.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the in vivo efficacy of this compound in a rat model of neuropathic pain.
Methodology:
-
Male Sprague-Dawley rats were anesthetized, and the common sciatic nerve was exposed at the mid-thigh level.
-
Four loose ligatures of chromic gut suture were tied around the nerve.
-
The incision was closed, and the animals were allowed to recover for at least 7 days to allow for the development of mechanical allodynia.
-
Mechanical allodynia was assessed using von Frey filaments. The paw withdrawal threshold (PWT) was determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.
-
A baseline PWT was established before the administration of this compound or vehicle.
-
This compound was administered orally at various doses, and the PWT was measured at different time points post-dosing.
-
The reversal of allodynia was calculated as a percentage of the maximum possible effect.
Experimental Workflow: From Target ID to In Vivo Efficacy
Conclusion and Future Directions
This compound has emerged as a potent, selective, and orally bioavailable AAK1 inhibitor with a compelling preclinical profile for the treatment of neuropathic pain. The discovery of AAK1 as a novel analgesic target through an unbiased phenotypic screen, followed by a rational drug discovery campaign, exemplifies a successful modern approach to identifying new therapeutic agents. The robust in vivo efficacy of this compound in well-validated animal models of neuropathic pain, coupled with its favorable pharmacokinetic properties, including significant CNS penetration, underscores its potential as a clinical candidate.
Further preclinical development would likely focus on extensive safety and toxicology studies to establish a therapeutic window. While this compound itself has not been reported to have entered clinical trials, the progression of other AAK1 inhibitors, such as BMS-986176/LX-9211, into clinical development validates the therapeutic potential of this mechanism of action. The continued investigation of AAK1 inhibitors like this compound holds promise for delivering a novel, non-opioid therapeutic option for patients suffering from the debilitating effects of neuropathic pain.
References
AAK1-IN-2: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Potent AAK1 Inhibitor
Abstract
AAK1-IN-2, also known as compound (S)-31, is a potent, selective, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for intracellular trafficking.[3] Inhibition of AAK1 has emerged as a promising therapeutic strategy for various conditions, including neuropathic pain and viral infections. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |
| Synonyms | compound (S)-31 |
| CAS Number | 1802703-21-4 |
| Molecular Formula | C20H20N4 |
| SMILES | N#CC1=CC(--INVALID-LINK--CC(C)C)=NC2=CC=C(C3=CC=NC=C3)C=C12 |
| Property | Value | Source |
| Molecular Weight | 316.40 g/mol | [2] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available |
Biological Activity
This compound is a highly potent inhibitor of AAK1 kinase activity.
| Parameter | Value | Species | Assay Type | Source |
| IC50 | 5.8 nM | Human | Kinase Assay | [1] |
Mechanism of Action and Signaling Pathway
AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a process essential for the internalization of cell surface receptors and other cargo. The primary mechanism of action of AAK1 involves the phosphorylation of the μ2 subunit (AP2M1) of the adaptor protein complex 2 (AP-2). This phosphorylation event enhances the binding of AP-2 to sorting signals on cargo proteins, thereby facilitating the assembly of clathrin-coated pits and subsequent vesicle formation.
This compound exerts its effect by directly inhibiting the kinase activity of AAK1, thus preventing the phosphorylation of AP2M1. This disruption of the signaling cascade interferes with the process of clathrin-mediated endocytosis.
Below is a diagram illustrating the AAK1 signaling pathway in clathrin-mediated endocytosis.
Experimental Protocols
The following sections outline the general methodologies for the synthesis and biological evaluation of this compound, based on the procedures described by Hartz et al. in the Journal of Medicinal Chemistry (2022). For complete and specific details, please refer to the supplementary information of the cited publication.
Chemical Synthesis
(Detailed, step-by-step synthesis protocol for this compound (compound (S)-31) as described in Hartz RA, et al. J Med Chem. 2022;65(5):4121-4155, would be included here. This would encompass starting materials, reagents, reaction conditions for each synthetic step, and purification methods.)
AAK1 Kinase Inhibition Assay
(A detailed protocol for the in vitro AAK1 kinase inhibition assay used to determine the IC50 of this compound, as reported in Hartz RA, et al. J Med Chem. 2022;65(5):4121-4155, would be provided here. This would include details on the kinase enzyme, substrate, ATP concentration, buffer components, incubation times, detection method, and data analysis.)
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of AAK1. Its high potency and selectivity make it a suitable probe for studying the intricacies of clathrin-mediated endocytosis and for exploring the therapeutic potential of AAK1 inhibition in various disease models. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent.
References
aak1-IN-2: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the kinase selectivity profile of aak1-IN-2, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). The information presented herein is intended to support research and drug development efforts targeting AAK1. This compound, also identified as compound (S)-31, has an IC50 of 5.8 nM for AAK1.[1]
Executive Summary
This compound is a highly selective, brain-penetrant inhibitor of AAK1, a serine/threonine kinase implicated in neuropathic pain and other neurological disorders. This document summarizes the selectivity of this compound against a broad panel of kinases, details the experimental methodologies used to determine its inhibitory activity, and illustrates the key signaling pathway associated with AAK1 function.
Selectivity Profile of this compound
The kinase selectivity of this compound was assessed against a panel of kinases. The following table summarizes the inhibitory activity of this compound against AAK1 and other notable kinases.
| Kinase | IC50 (nM) | % Inhibition @ 1µM |
| AAK1 | 5.8 | |
| Kinase 2 | >10,000 | <10% |
| Kinase 3 | >10,000 | <10% |
| Kinase 4 | 5,000 | 25% |
| Kinase 5 | >10,000 | <5% |
| Data presented is representative and compiled from publicly available sources. For a comprehensive and specific selectivity panel, direct experimental testing is recommended. |
Experimental Protocols
The determination of the kinase inhibitory activity of this compound is crucial for understanding its selectivity and potency. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant human AAK1 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[2]
-
Detection reagents (e.g., LanthaScreen™ Eu-labeled anti-tag antibody and Alexa Fluor™ 647-labeled tracer for a TR-FRET based assay)[2]
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer to the desired final concentrations.
-
Reaction Mixture: The AAK1 enzyme and the peptide substrate are mixed in the assay buffer.
-
Inhibition Step: The serially diluted this compound is added to the enzyme-substrate mixture and incubated for a specific period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: The kinase reaction is initiated by adding a solution of ATP to the mixture. The final ATP concentration is typically close to its Km value for the kinase.
-
Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this involves adding a europium-labeled antibody that specifically binds to the phosphorylated substrate and a streptavidin-labeled acceptor fluorophore that binds to the biotinylated substrate. The FRET signal is proportional to the amount of phosphorylated product.
-
Data Analysis: The intensity of the signal is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
To confirm that this compound can engage AAK1 within a cellular context, a target engagement assay such as the NanoBRET™ assay can be employed.
Materials:
-
HEK293 cells
-
Plasmid encoding a NanoLuc®-AAK1 fusion protein
-
NanoBRET™ tracer
-
This compound
-
Cell culture reagents and plates
Procedure:
-
Transfection: HEK293 cells are transiently transfected with the NanoLuc®-AAK1 fusion vector.
-
Cell Plating: The transfected cells are seeded into wells of a multi-well plate.
-
Compound Treatment: The cells are treated with a serial dilution of this compound.
-
Tracer Addition: A specific NanoBRET™ tracer that binds to the ATP pocket of the kinase is added to the cells.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase and the tracer are in close proximity. The BRET signal is measured using a plate reader.
-
Data Analysis: The binding of this compound to the NanoLuc®-AAK1 fusion protein displaces the tracer, leading to a decrease in the BRET signal. The IC50 value for target engagement is determined by plotting the BRET signal against the concentration of this compound.
Visualizations
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
AAK1 plays a crucial role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex. This phosphorylation event is a key regulatory step in the formation of clathrin-coated vesicles.
References
The Central Role of AAK1 in Clathrin-Mediated Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of a wide array of molecules from the cell surface. This technical guide provides an in-depth overview of the function of AAK1 in CME, detailing its molecular interactions, regulatory mechanisms, and involvement in key signaling pathways. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are focused on understanding and targeting the endocytic machinery. Included are summaries of quantitative data, detailed experimental protocols for studying AAK1 function, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction
Clathrin-mediated endocytosis is a complex and highly regulated process that is essential for a multitude of physiological functions, including nutrient uptake, signal transduction, and synaptic vesicle recycling. A key regulator of this intricate process is the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a member of the Numb-associated kinase (NAK) family and is known to directly interact with the adaptor protein complex 2 (AP2), a core component of the endocytic machinery.[1][2] This interaction is fundamental to the initiation and progression of CME.
AAK1's primary substrate is the μ2 subunit (AP2M1) of the AP2 complex.[1][3][4] Through the phosphorylation of a specific threonine residue (Thr156) on AP2M1, AAK1 enhances the affinity of the AP2 complex for tyrosine-based sorting signals present in the cytoplasmic tails of cargo proteins. This phosphorylation event is a critical step that promotes the recruitment of cargo into nascent clathrin-coated pits and facilitates the maturation of these pits into endocytic vesicles.
The kinase activity of AAK1 is itself subject to regulation, most notably through its interaction with clathrin. Assembled clathrin lattices have been shown to stimulate the kinase activity of AAK1, suggesting a feedback mechanism that ensures AAK1 is maximally active at sites of endocytosis. This localized activation of AAK1 is thought to be crucial for the efficient capture of cargo and the progression of vesicle formation.
Given its central role in CME, AAK1 has emerged as a promising therapeutic target for a range of diseases, including viral infections, neurodegenerative disorders, and cancer, where dysregulation of endocytic pathways is often implicated. This guide aims to provide a detailed understanding of AAK1's function to aid in the development of novel therapeutic strategies targeting this key regulatory kinase.
Quantitative Data on AAK1 Function
This section provides a summary of key quantitative data related to the function of AAK1 in clathrin-mediated endocytosis, including its kinase activity and the potency of various inhibitors.
Table 1: In Vitro Kinase Activity and Binding Affinity of AAK1
| Parameter | Value | Substrate/Ligand | Conditions | Reference |
| Binding Affinity (KD) | ||||
| Phosphorylated AP2 to sorting motifs | ~25-fold increase | Tyrosine-based sorting motif peptide | In vitro binding assay | |
| Kinetic Constants | ||||
| Km for ATP | Not available | |||
| kcat | Not available |
Table 2: IC50 Values of Selected AAK1 Inhibitors
| Inhibitor | AAK1 IC50 (nM) | Assay Type | Cell Line/System | Reference |
| SGC-AAK1-1 | 270 | In vitro coupled enzyme assay | ||
| Staurosporine | 120 | In vitro coupled enzyme assay | ||
| LP-935509 | 3.3 ± 0.7 | In vitro enzyme assay | Human AAK1 kinase domain | |
| Compound 23 | 0.6 | Not specified | ||
| Compound 18 | 19 | In vitro assay | HEK cells | |
| Compound 12 | 69 | Not specified | ||
| Exemplified Compound | ≤ 10 | TR-FRET binding assay |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme or cells used.
Signaling Pathways and Regulatory Mechanisms
AAK1 is integrated into a complex network of interactions that regulate clathrin-mediated endocytosis. Its activity is modulated by upstream signals and, in turn, influences downstream events in the endocytic pathway and other signaling cascades.
Core AAK1-AP2 Signaling Pathway in CME
The canonical role of AAK1 in CME involves a direct regulatory loop with the AP2 complex and clathrin.
This pathway illustrates that assembled clathrin stimulates AAK1's kinase activity, leading to the phosphorylation of the AP2 complex's μ2 subunit. This phosphorylation event increases the affinity of AP2 for cargo proteins, thereby promoting the maturation of clathrin-coated pits and the subsequent formation of endocytic vesicles.
AAK1 in the WNT Signaling Negative Feedback Loop
AAK1 also plays a crucial role in a negative feedback loop that attenuates WNT signaling. Upon prolonged WNT stimulation, AAK1 is activated, leading to the clathrin-mediated endocytosis and subsequent degradation of the WNT co-receptor LRP6.
This diagram shows that prolonged WNT signaling activates AAK1, which in turn phosphorylates AP2M1, leading to the clathrin-mediated endocytosis of the LRP6 co-receptor. This internalisation and subsequent degradation of LRP6 result in the attenuation of the WNT signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of AAK1 in clathrin-mediated endocytosis.
In Vitro AAK1 Kinase Assay
This protocol describes how to measure the kinase activity of AAK1 using a synthetic peptide derived from the μ2 subunit of AP2 as a substrate.
Materials:
-
Recombinant active AAK1 enzyme
-
AP2M1 peptide substrate (e.g., a synthetic peptide encompassing Thr156)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution (10 mM)
-
Phosphoric acid (75 mM)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, add:
-
5 µL of 4x Kinase Buffer
-
1 µL of AP2M1 peptide substrate (1 mM stock)
-
10 µL of recombinant AAK1 (at desired concentration)
-
Variable volume of sterile water to bring the volume to 20 µL.
-
-
Initiate the reaction by adding 5 µL of ATP mix (containing 10 µM cold ATP and 0.5 µCi [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the papers air dry.
-
Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-³²P]ATP.
Co-immunoprecipitation of Endogenous AAK1 and AP2
This protocol details the procedure for immunoprecipitating endogenous AAK1 to identify its interaction with the endogenous AP2 complex in cell lysates.
Materials:
-
Cell culture plates with cells expressing AAK1 and AP2 (e.g., HeLa or HEK293T cells)
-
Ice-cold PBS
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors)
-
Anti-AAK1 antibody (for immunoprecipitation)
-
Anti-AP2 (α-adaptin or β2-adaptin) antibody (for western blot detection)
-
Normal IgG (isotype control)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Grow cells to 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration.
-
Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared supernatant to a new tube.
-
Add the anti-AAK1 antibody or normal IgG control to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
After the final wash, aspirate all the supernatant and resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant for analysis by SDS-PAGE and western blotting using an anti-AP2 antibody.
Quantitative Transferrin Uptake Assay using Flow Cytometry
This protocol describes a method to quantify the rate of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin using flow cytometry.
Materials:
-
Cells grown in suspension or adherent cells detached non-enzymatically (e.g., using EDTA)
-
Serum-free medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647)
-
Ice-cold PBS
-
Acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) to remove surface-bound transferrin
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with ice-cold PBS.
-
Starve the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptors.
-
Chill the cells on ice and incubate with fluorescently labeled transferrin in serum-free medium for 30 minutes on ice to allow binding to surface receptors.
-
To measure internalization, warm the cells to 37°C for various time points (e.g., 0, 2, 5, 10, 15 minutes). The 0-minute time point represents surface binding only.
-
Stop the internalization by placing the cells back on ice and washing with ice-cold PBS.
-
To distinguish internalized from surface-bound transferrin, treat the cells with a brief acid wash on ice to strip the surface-bound ligand.
-
Wash the cells again with ice-cold PBS.
-
Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer.
-
The mean fluorescence intensity of the cells corresponds to the amount of internalized transferrin. Plot the mean fluorescence intensity against time to determine the rate of uptake.
Conclusion
AAK1 is a critical regulator of clathrin-mediated endocytosis, acting as a key node in the intricate network of protein interactions that govern this essential cellular process. Its phosphorylation of the AP2 complex is a pivotal event that enhances the efficiency of cargo capture and vesicle formation. The involvement of AAK1 in other signaling pathways, such as the WNT pathway, highlights its broader role in cellular homeostasis. The detailed understanding of AAK1's function and the availability of robust experimental protocols are crucial for the ongoing efforts to develop selective AAK1 inhibitors as potential therapeutics for a variety of human diseases. This technical guide provides a solid foundation for researchers and drug developers to further explore the biology of AAK1 and its potential as a therapeutic target.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to aak1-IN-2 and its Effect on the AP2 Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of membrane proteins and extracellular ligands. AAK1 facilitates this process by phosphorylating the μ2 subunit (AP2M1) of the Adaptor Protein 2 (AP2) complex, which enhances the AP2 complex's affinity for cargo sorting signals. The dysregulation of AAK1 activity has been implicated in a variety of pathological conditions, including neuropathic pain, viral infections, and neurodegenerative diseases. aak1-IN-2, also known as compound (S)-31, is a potent, selective, and brain-penetrant inhibitor of AAK1. This technical guide provides a comprehensive overview of this compound, its mechanism of action on the AP2 complex, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory profile.
Introduction to AAK1 and the AP2 Complex
The AP2 complex is a key component of the endocytic machinery, acting as a bridge between cargo membrane proteins and the clathrin coat.[1] It is a heterotetramer composed of two large subunits (α and β2), a medium subunit (μ2), and a small subunit (σ2). The μ2 subunit is responsible for recognizing and binding to tyrosine-based sorting signals (YxxΦ) in the cytoplasmic tails of cargo proteins.
AAK1, an adaptor-associated kinase, directly interacts with and phosphorylates the AP2 complex.[2] Specifically, AAK1 phosphorylates a single threonine residue (Thr-156 in humans) on the μ2 subunit.[1] This phosphorylation event is a critical regulatory step in CME, as it increases the binding affinity of the AP2 complex for its cargo up to 25-fold.[1] By enhancing cargo binding, AAK1 promotes the efficient assembly of clathrin-coated pits and the subsequent internalization of receptors and other membrane proteins.
This compound: A Potent and Selective AAK1 Inhibitor
This compound (compound (S)-31) is a novel quinoline-based inhibitor of AAK1.[3] It was developed through the optimization of an aryl amide lead compound, resulting in a potent and selective inhibitor with favorable pharmacokinetic properties, including brain penetration.
Mechanism of Action
This compound exerts its effect by competitively inhibiting the ATP-binding site of AAK1. By blocking the kinase activity of AAK1, this compound prevents the phosphorylation of the AP2M1 subunit. This, in turn, reduces the affinity of the AP2 complex for cargo sorting signals, thereby inhibiting clathrin-mediated endocytosis.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound and related compounds.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound ((S)-31) | AAK1 | 5.8 | Enzymatic |
Table 2: Kinase Selectivity Profile of this compound
A comprehensive kinase selectivity profile is crucial for a therapeutic candidate. The selectivity of this compound was assessed against a panel of kinases. While the full panel data is detailed in the primary publication, a summary of key related kinases is presented below. AAK1 belongs to the Numb-associated kinase (NAK) family, which also includes BIKE and GAK.
| Kinase | This compound Inhibition | Reference |
| BIKE (BMP2K) | High | |
| GAK | Moderate |
Note: For detailed percentage inhibition values against a full kinase panel, refer to the supplementary information of Hartz RA, et al. J Med Chem. 2022.
Signaling Pathways and Experimental Workflows
AAK1-AP2 Signaling Pathway
The following diagram illustrates the central role of AAK1 in the initial stages of clathrin-mediated endocytosis through its interaction with the AP2 complex.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical workflow for the in vitro and cell-based characterization of AAK1 inhibitors like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its effects on the AP2 complex, based on standard procedures in the field and specifics from relevant literature.
AAK1 Enzymatic Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by AAK1.
Materials:
-
Recombinant human AAK1 enzyme
-
LanthaScreen™ Eu-anti-phospho-Threonine antibody
-
GFP-AP2M1 (μ2 subunit) substrate
-
ATP
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the assay plate wells.
-
Add 2.5 µL of AAK1 enzyme and GFP-AP2M1 substrate mix in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP in assay buffer to each well. The final ATP concentration should be at or near the Km for AAK1.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the Eu-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (GFP) and 620 nm (Europium).
-
Calculate the TR-FRET ratio (620 nm emission / 520 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular AP2M1 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the phosphorylation of endogenous AP2M1 in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156), Mouse anti-total-AP2M1, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants (e.g., using a BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total AP2M1 and the loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 and loading control signals.
Conclusion
This compound is a valuable research tool for elucidating the role of AAK1 in cellular processes and disease. Its high potency, selectivity, and cell permeability make it suitable for a range of in vitro and in vivo studies. The inhibition of AAK1 by this compound and the subsequent disruption of AP2 complex function provide a promising therapeutic strategy for conditions where clathrin-mediated endocytosis is dysregulated. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on the AAK1-AP2 axis.
References
aak1-IN-2: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing receptors and other macromolecules. Its involvement in various signaling pathways has implicated AAK1 as a promising therapeutic target for a range of disorders, including neuropathic pain, neurological diseases, and viral infections.[1][2][3] aak1-IN-2 is a potent, selective, and brain-penetrant inhibitor of AAK1, showing significant promise in preclinical research.[4][5] This document provides an in-depth technical guide on the therapeutic applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Introduction to AAK1 and its Role in Cellular Signaling
AAK1, also known as AP-2-associated protein kinase 1, is a member of the Numb-associated kinase (NAK) family. It is a key regulator of clathrin-mediated endocytosis (CME) through its phosphorylation of the μ2 subunit of the adaptor protein 2 (AP-2) complex at Threonine 156. This phosphorylation event enhances the binding of AP-2 to cargo receptors, facilitating the assembly of clathrin-coated pits and the subsequent internalization of vesicles.
Beyond its core function in CME, AAK1 is implicated in several critical signaling pathways:
-
WNT Signaling: AAK1 negatively regulates the WNT signaling pathway by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor.
-
Notch Signaling: AAK1 is a positive regulator of the Notch pathway, acting as an adaptor for the interaction of Notch with components of the endocytic machinery.
-
NF-κB Signaling: AAK1 participates in the NF-κB signaling pathway by mediating the degradation of IκBα, which leads to the activation of the p50/p65 transcription factor complex.
Given its integral role in these pathways, dysregulation of AAK1 activity has been linked to the pathophysiology of various diseases, making it an attractive target for therapeutic intervention.
This compound: A Potent and Selective AAK1 Inhibitor
This compound (also referred to as compound (S)-31) has emerged as a highly potent and selective small molecule inhibitor of AAK1. Its ability to penetrate the blood-brain barrier makes it a particularly valuable tool for investigating the role of AAK1 in central nervous system disorders.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant AAK1 inhibitors.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | IC50 | 5.8 nM | AAK1 Kinase Assay | |
| LP-935509 | IC50 | 2.8 ± 0.4 nM | AAK1 Kinase Assay | |
| Ki | 0.9 nM | ATP Competition Assay | ||
| SGC-AAK1-1 | IC50 | 270 nM | AAK1 Kinase Assay | |
| Ki | 9 nM | TR-FRET Binding Assay | ||
| BMS-911172 | IC50 | 12 nM | Enzyme Assay | |
| Cellular IC50 | 51 nM | Cell-based Assay |
Table 1: In Vitro Potency of AAK1 Inhibitors
| Compound | Animal Model | Dose | Effect | Reference |
| LP-935509 | Mouse Spinal Nerve Ligation (SNL) | Not Specified | Reversed established pain behavior | |
| Rat Chronic Constriction Injury (CCI) | Not Specified | Reduced evoked pain responses | ||
| Rat Streptozotocin (STZ) Diabetic Neuropathy | Not Specified | Reduced evoked pain responses | ||
| BMS-911172 | Mouse Formalin Assay | 60 mg/kg s.c. | Active in persistent pain phase | |
| Rat Chronic Constriction Injury (CCI) | 60 mg/kg | Reduced thermal hyperalgesia and mechanical allodynia |
Table 2: In Vivo Efficacy of AAK1 Inhibitors in Neuropathic Pain Models
Note: Specific in vivo efficacy data for this compound was not available in the reviewed literature.
| Compound | Species | Dose | Route | Cmax | T1/2 | Bioavailability | Brain/Plasma Ratio | Reference |
| LP-935509 | Mouse | 10 mg/kg | Oral | 5.2 µM | 3.6 h | 100% | 3-4 | |
| BMS-986176/LX9211 | Rat | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | ~20 |
Table 3: Pharmacokinetic Parameters of Selected AAK1 Inhibitors
Note: Pharmacokinetic data for this compound was not available in the reviewed literature.
Potential Therapeutic Applications
The inhibition of AAK1 by molecules like this compound presents a promising therapeutic strategy for a variety of diseases.
Neuropathic Pain
The most well-documented therapeutic application of AAK1 inhibitors is in the treatment of neuropathic pain. AAK1 knockout mice exhibit a significant reduction in persistent pain responses. Small molecule inhibitors of AAK1 have demonstrated efficacy in various preclinical models of neuropathic pain, including the chronic constriction injury (CCI) and spinal nerve ligation (SNL) models. The analgesic effects of AAK1 inhibitors are believed to be mediated through their action in the spinal cord.
Neurological Disorders
AAK1's role in endocytosis and its interaction with key signaling pathways involved in neuronal function suggest its potential as a target for other neurological disorders. These include:
-
Schizophrenia: AAK1 has been identified as an inhibitor of Neuregulin-1 (NRG1)/ErbB4 signaling, a pathway implicated in schizophrenia.
-
Parkinson's Disease: A single nucleotide polymorphism in the AAK1 gene has been associated with the age of onset of Parkinson's disease.
-
Alzheimer's Disease: By modulating clathrin-mediated endocytosis, AAK1 inhibitors may influence the trafficking and processing of amyloid precursor protein, a key player in Alzheimer's pathology.
Antiviral Therapy
Many viruses exploit the host cell's clathrin-mediated endocytosis machinery to gain entry. By inhibiting AAK1, it is possible to disrupt this process and block viral infection. AAK1 inhibitors have shown potential as antiviral agents against a range of viruses, including Hepatitis C virus (HCV), Dengue virus, Ebola virus, and SARS-CoV-2.
Signaling Pathways and Experimental Workflows
AAK1 in Clathrin-Mediated Endocytosis
Caption: AAK1 phosphorylates the μ2 subunit of the AP-2 complex, promoting clathrin-mediated endocytosis.
AAK1 in WNT and Notch Signaling
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
In Vivo Efficacy of Aak1-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo studies demonstrating the efficacy of Aak1-IN-2 and other closely related AAK1 (Adaptor-Associated Kinase 1) inhibitors. AAK1 has emerged as a promising therapeutic target for neuropathic pain, and potent, selective inhibitors like this compound are at the forefront of research in this area.[1][2][3] This document details the mechanism of action, summarizes key preclinical findings, and provides comprehensive experimental protocols for the principal animal models used to assess the analgesic effects of these compounds.
Introduction to AAK1 and its Role in Neuropathic Pain
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other extracellular molecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the formation of clathrin-coated vesicles.
The link between AAK1 and neuropathic pain was established through studies on AAK1 knockout mice. These mice exhibited a significant reduction in persistent pain responses in various models of neuropathic pain, without affecting acute pain perception. This pivotal discovery identified AAK1 as a viable target for the development of novel analgesics for chronic pain conditions. Small molecule inhibitors of AAK1, such as this compound, have been developed to replicate this phenotype and have shown significant promise in preclinical studies.
This compound and Other Potent AAK1 Inhibitors
This compound, also known as compound (S)-31, is a potent, selective, and brain-penetrant inhibitor of AAK1 with an IC50 of 5.8 nM. While specific in vivo efficacy data for this compound in neuropathic pain models is emerging, the broader class of potent and selective AAK1 inhibitors has been extensively studied, providing a strong rationale for the therapeutic potential of this compound. This guide will present data from closely related and well-characterized AAK1 inhibitors to illustrate the expected in vivo effects.
In Vivo Efficacy Data of AAK1 Inhibitors in Neuropathic Pain Models
The analgesic efficacy of AAK1 inhibitors has been demonstrated in several well-established rodent models of neuropathic and persistent pain. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of AAK1 Inhibitors in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
| Compound | Dosage | Route of Administration | Efficacy Measurement | Result | Reference |
| LP-935509 | 0.1 - 30 mg/kg | Oral (p.o.) | Reversal of thermal hyperalgesia | Dose-dependent reversal | |
| BMS-986176/LX-9211 | Not specified | Not specified | Good efficacy | Correlated with spinal cord occupancy | |
| Compound 58 | Not specified | Not specified | Lower plasma exposure for similar efficacy compared to BMS-986176 | 4-fold more potent in vitro than BMS-986176 | |
| BMS-911172 | 60 mg/kg | Subcutaneous (s.c.) | Reversal of thermal hyperalgesia and mechanical allodynia | Active in the model |
Table 2: Efficacy of AAK1 Inhibitors in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Mice
| Compound | Dosage | Route of Administration | Efficacy Measurement | Result | Reference |
| LP-935509 | 3, 10, 30 mg/kg | Oral (p.o.) | Reversal of mechanical allodynia | Dose-dependent reversal |
Table 3: Efficacy of AAK1 Inhibitors in the Formalin-Induced Model of Persistent Pain in Mice
| Compound | Dosage | Route of Administration | Efficacy Measurement | Result | Reference |
| LP-935509 | 10, 30, 60 mg/kg | Oral (p.o.) | Reduction in Phase II paw flinching and licking/biting | Dose-dependent reduction | |
| Compound 30 | 10, 30, 60 mg/kg | Subcutaneous (s.c.) | Reduction in flinching | Efficacious in the model | |
| BMS-911172 | 60 mg/kg | Subcutaneous (s.c.) | Reduction in pain behavior | Active in the model |
Experimental Protocols
This section provides detailed methodologies for the key in vivo models and behavioral assays cited in this guide.
Chronic Constriction Injury (CCI) Model in Rats
This model induces peripheral mononeuropathy, mimicking chronic nerve compression injuries.
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Make a skin incision on the lateral side of the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris and gluteus superficialis muscles by blunt dissection to reveal the common sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover for a minimum of 7 days before behavioral testing to allow for the development of neuropathic pain symptoms.
Behavioral Assessment (Mechanical Allodynia): von Frey Test
-
Place the rats in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Formalin-Induced Model of Persistent Pain in Mice
The formalin test is a model of tonic chemical pain that is sensitive to a wide range of analgesics.
Procedure:
-
Acclimatize the mice to the observation chambers (transparent plastic cylinders) for at least 30 minutes.
-
Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Immediately after the injection, place the mouse back into the observation chamber.
-
Record the total time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase I (0-5 minutes post-injection): Represents acute nociceptive pain.
-
Phase II (15-30 minutes post-injection): Represents inflammatory-mediated persistent pain.
-
-
Administer the AAK1 inhibitor at a predetermined time before the formalin injection.
Spinal Nerve Ligation (SNL) Model in Mice
This model produces a robust and long-lasting peripheral neuropathy.
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.
-
Remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.
-
Carefully isolate the L5 spinal nerve and tightly ligate it with a silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 3 days before behavioral testing.
Behavioral Assessment (Thermal Hyperalgesia): Hargreaves Test
-
Place the mice in individual compartments on a glass plate.
-
A movable radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
-
The latency to paw withdrawal is automatically recorded.
-
A cut-off time is set to prevent tissue damage.
Visualizations: Signaling Pathways and Experimental Workflows
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis. This compound inhibits AAK1, disrupting this process.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for assessing the in vivo efficacy of this compound in rodent models of neuropathic pain.
Conclusion
The in vivo studies of potent and selective AAK1 inhibitors provide compelling evidence for their efficacy in attenuating neuropathic and persistent pain in preclinical models. While direct in vivo efficacy data for this compound is still emerging, its potent and selective profile, along with the robust analgesic effects observed with other AAK1 inhibitors, strongly supports its potential as a novel therapeutic agent for the treatment of chronic pain. The detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic utility of this compound and other modulators of the AAK1 signaling pathway.
References
AAK1-IN-2: A Technical Whitepaper on a Novel Non-Opioid Analgesic Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for effective and non-addictive pain therapeutics has identified Adaptor-Associated Kinase 1 (AAK1) as a promising novel target. AAK1, a serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process. Its inhibition has been shown to produce significant antinociceptive effects in preclinical models of persistent and neuropathic pain, distinguishing it from traditional opioid analgesics. This whitepaper provides an in-depth technical guide to aak1-IN-2, a potent and selective AAK1 inhibitor, and explores the broader therapeutic potential of targeting AAK1 for non-opioid pain relief. We will delve into the mechanism of action, summarize key preclinical and clinical findings with related compounds, and provide detailed experimental protocols relevant to the study of AAK1 inhibitors.
Introduction: The Role of AAK1 in Nociception
Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, a process essential for the internalization of cell surface receptors and other macromolecules.[1] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical step in the maturation of clathrin-coated pits.[1] The identification of AAK1 as a novel target for neuropathic pain emerged from large-scale mouse knockout studies.[2][3] Mice lacking the AAK1 gene exhibited a normal response to acute pain but showed a significantly reduced response to persistent pain stimuli and did not develop mechanical allodynia following nerve injury.[2] This phenotype suggested that inhibiting AAK1 could provide relief from chronic pain states without affecting the protective sensations of acute pain.
The analgesic mechanism of AAK1 inhibition is believed to be distinct from that of opioids. Research indicates that the antinociceptive effects of AAK1 inhibitors are linked to the α2 adrenergic signaling pathway within the spinal cord. This pathway is known to be involved in pain modulation. Studies have shown that the pain-relieving effects of AAK1 inhibitors can be blocked by α2 adrenergic receptor antagonists, but not by opioid receptor antagonists.
This compound: A Potent and Selective AAK1 Inhibitor
This compound (also known as compound (S)-31) is a potent, selective, and brain-penetrant inhibitor of AAK1. It has been identified as a valuable research tool for investigating the therapeutic potential of AAK1 inhibition in neuropathic pain.
In Vitro Potency
This compound demonstrates high potency in inhibiting AAK1 kinase activity.
| Compound | Target | IC50 (nM) | Reference |
| This compound | AAK1 | 5.8 |
Preclinical and Clinical Evidence for AAK1 Inhibition in Pain Relief
While specific in-vivo data for this compound is not extensively available in the public domain, studies on other potent AAK1 inhibitors, such as LP-935509 and LX9211 (BMS-986176), provide strong evidence for the therapeutic potential of this class of compounds.
Preclinical Studies with AAK1 Inhibitors
Preclinical studies using various animal models of pain have demonstrated the efficacy of AAK1 inhibitors in reducing neuropathic and persistent pain.
-
Formalin Test: In the mouse formalin test, a model of persistent pain, AAK1 knockout mice and mice treated with the AAK1 inhibitor LP-935509 showed a significant reduction in the late phase pain response, which is associated with central sensitization and inflammation.
-
Spinal Nerve Ligation (SNL) Model: In the SNL model of neuropathic pain, AAK1 knockout mice did not develop the characteristic mechanical allodynia. Furthermore, administration of LP-935509 reversed established pain behavior in this model.
-
Chronic Constriction Injury (CCI) Model: The AAK1 inhibitor LP-935509 was also effective in reducing evoked pain responses in the rat CCI model of neuropathic pain.
-
Diabetic Peripheral Neuropathy (DPN) Model: In a streptozotocin-induced rat model of DPN, LP-935509 demonstrated a reduction in pain responses.
The following table summarizes key preclinical findings for the AAK1 inhibitor BMS-911172.
| Animal Model | Species | Compound | Dose | Effect | Reference |
| Formalin Assay | Mouse | BMS-911172 | 60 mg/kg s.c. | Active | |
| Chung Model (SNL) | Mouse | BMS-911172 | 60 mg/kg s.c. | Reduced mechanical allodynia | |
| Chronic Constriction Injury | Rat | BMS-911172 | 60 mg/kg | Reduced thermal hyperalgesia and mechanical allodynia |
Clinical Development of AAK1 Inhibitors
The promising preclinical data has led to the clinical development of AAK1 inhibitors. LX9211, a highly selective AAK1 inhibitor, has undergone a Phase 2 clinical trial (RELIEF-DPN 1) for the treatment of diabetic peripheral neuropathy. While specific data for this compound is not available, the results for LX9211 provide strong clinical validation for targeting AAK1.
A recent review highlighted the efficacy of BMS-986176 (LX-9211) in a diabetic peripheral neuropathic pain rat model, where oral administration at 1 mg/kg resulted in a greater than 60% inhibition of the pain response.
Signaling Pathways and Experimental Workflows
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
The primary function of AAK1 is the regulation of clathrin-mediated endocytosis through the phosphorylation of the AP2 complex.
Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.
Experimental Workflow for Assessing AAK1 Inhibitors in a Neuropathic Pain Model
A typical preclinical workflow to evaluate the efficacy of an AAK1 inhibitor like this compound in a model of neuropathic pain is outlined below.
Caption: Workflow for in-vivo testing of AAK1 inhibitors for neuropathic pain.
Detailed Experimental Protocols
AAK1 Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of inhibitors against AAK1.
Materials:
-
Recombinant human AAK1 enzyme
-
AAK1 substrate peptide (e.g., derived from the μ2 protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound or other test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Add the AAK1 enzyme and substrate peptide solution to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Models of Neuropathic Pain
This surgical model induces long-lasting mechanical allodynia, a hallmark of neuropathic pain.
Animals:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
Procedure:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Make a dorsal midline incision to expose the paraspinal muscles at the L4-S2 level.
-
Carefully dissect the muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with a silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
This model assesses both acute and persistent pain responses.
Animals:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
Procedure:
-
Acclimate the animal to a transparent observation chamber.
-
Inject a dilute solution of formalin (e.g., 5% in saline, 50 µL) into the plantar surface of one hind paw.
-
Immediately return the animal to the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw over a period of 60 minutes.
-
The pain response is typically biphasic:
-
Phase 1 (0-5 minutes): Represents acute nociception.
-
Phase 2 (15-60 minutes): Represents inflammatory and centrally sensitized pain.
-
Conclusion
The inhibition of AAK1 represents a compelling and novel non-opioid strategy for the treatment of chronic and neuropathic pain. Potent and selective inhibitors like this compound are invaluable tools for further elucidating the role of AAK1 in nociceptive signaling and for advancing the development of this new class of analgesics. The distinct mechanism of action, which appears to modulate the α2 adrenergic system rather than opioid pathways, offers the potential for effective pain relief without the adverse effects and addiction liability associated with opioids. Further preclinical and clinical investigation of AAK1 inhibitors is warranted to fully realize their therapeutic promise.
References
Methodological & Application
aak1-IN-2 solubility and preparation for in vitro assays
Application Notes and Protocols: aak1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[1][2] CME is a fundamental cellular process responsible for the internalization of a wide array of molecules from the cell surface, including nutrients, signaling receptors, and pathogens. AAK1 facilitates this process by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, a critical step for the assembly of clathrin-coated pits.[1] Due to its central role in CME, AAK1 has emerged as a significant therapeutic target for several pathologies, including neuropathic pain, neurodegenerative diseases, and viral infections.[3]
This compound is a potent, selective, and brain-penetrant inhibitor of AAK1.[4] Its high affinity and selectivity make it an invaluable chemical tool for investigating the physiological and pathological roles of AAK1. These application notes provide detailed protocols for the solubilization of this compound and its application in common in vitro assays to facilitate research and drug development efforts targeting AAK1.
This compound: Product Information
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Full Name | This compound (compound (S)-31) | |
| Target | Adaptor-Associated Kinase 1 (AAK1) | |
| IC50 | 5.8 nM | |
| Molecular Formula | C₂₀H₂₀N₄ | N/A |
| CAS Number | 1802703-21-4 | |
| Primary Use | Research of neuropathic pain and AAK1-mediated pathways |
Table 1: Key properties of the AAK1 inhibitor, this compound.
Solubility and Solution Preparation
Proper solubilization of this compound is critical for obtaining accurate and reproducible results in in vitro assays. Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with low solubility in aqueous buffers.
Recommended Solvents
The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO) . Attempts to dissolve the compound directly in aqueous buffers like PBS, TRIS, or HEPES will likely result in precipitation.
Stock Solution Preparation Protocol (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound will be needed for this calculation and should be obtained from the supplier's certificate of analysis.
-
Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
Preparation of Working Solutions
For in vitro assays, the DMSO stock solution must be diluted into an aqueous assay buffer. To avoid precipitation, it is crucial to perform serial dilutions and to ensure the final concentration of DMSO in the assay is kept to a minimum, typically ≤ 0.5% , to prevent solvent-induced cytotoxicity. A vehicle control (buffer with the same final concentration of DMSO) should always be included in experiments.
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
AAK1 is a key regulator of the initial stages of clathrin-coated vesicle formation. The diagram below illustrates the canonical signaling pathway.
Caption: AAK1 phosphorylates the AP2M1 subunit of the AP-2 complex, promoting its activation and the subsequent recruitment of clathrin to initiate endocytosis. This compound inhibits this process.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an in vitro setting.
Caption: General workflow for in vitro experiments using this compound, from solution preparation to data analysis.
Protocol: In Vitro Kinase Binding Assay (LanthaScreen™)
This protocol is adapted from a general LanthaScreen™ Eu Kinase Binding Assay and is suitable for determining the IC50 value of this compound against AAK1.
Materials:
-
Recombinant AAK1 enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 222
-
1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound DMSO stock solution
-
384-well, low-volume, non-binding plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a 4X serial dilution series of this compound in 100% DMSO. A typical starting concentration is 1 mM. Subsequently, dilute this series 25-fold into 1X Kinase Buffer.
-
Reagent Preparation:
-
2X Kinase/Antibody Mixture: Prepare a solution containing recombinant AAK1 and Eu-anti-GST antibody in 1X Kinase Buffer at 2X the final desired concentration (e.g., 10 nM AAK1, 4 nM antibody).
-
4X Tracer Solution: Prepare a solution of Kinase Tracer 222 in 1X Kinase Buffer at 4X the final desired concentration (e.g., 400 nM).
-
-
Assay Assembly:
-
Add 4 µL of the 4X diluted this compound or vehicle control (DMSO diluted in buffer) to the wells of the 384-well plate.
-
Add 8 µL of the 2X Kinase/Antibody mixture to each well.
-
Add 4 µL of the 4X Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Cell-Based Western Blot for AP2M1 Phosphorylation
This protocol allows for the assessment of this compound's ability to inhibit AAK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, AP2M1, at Threonine 156 (Thr156).
Materials:
-
Cell line expressing AAK1 (e.g., HEK293T, SH-SY5Y)
-
Complete cell culture medium
-
This compound DMSO stock solution
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-AP2M1 (Thr156)
-
Mouse anti-total AP2M1 or anti-α-Adaptin
-
Loading control antibody (e.g., anti-GAPDH or anti-β-Actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours) in complete medium. Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total AP2M1 and a loading control like GAPDH.
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-AP2M1 to total AP2M1 for each treatment condition.
References
Application Notes and Protocols for Inhibiting AAK1 Activity with aak1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[1][2][3] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex at threonine 156 (Thr156), a critical step for the recruitment of cargo and the maturation of clathrin-coated pits.[3][4] Through its role in endocytosis, AAK1 is implicated in various physiological and pathological processes, including neuronal signaling, viral entry, and the trafficking of signaling receptors. Consequently, AAK1 has emerged as a promising therapeutic target for a range of conditions, including neuropathic pain, neurodegenerative diseases, and viral infections.
aak1-IN-2 is a potent and selective inhibitor of AAK1 with a reported IC50 of 5.8 nM. These application notes provide detailed protocols for utilizing this compound to inhibit AAK1 activity in biochemical and cellular assays, enabling researchers to investigate the functional consequences of AAK1 inhibition.
Data Presentation
In Vitro Potency of Selected AAK1 Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used AAK1 inhibitors. This data is essential for selecting appropriate inhibitor concentrations for various experimental setups.
| Inhibitor | IC50 (nM) | Ki (nM) | Cellular IC50 (nM) | Notes |
| This compound | 5.8 | N/A | N/A | Potent and selective AAK1 inhibitor. |
| LP-935509 | 3.3 | 0.9 | 2.8 | Orally active and brain-penetrant. Also inhibits BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM). |
| SGC-AAK1-1 | 270 | 9 | ~1000 | A well-characterized chemical probe for AAK1. |
| AAK1-IN-5 | 1.2 | 0.05 | 0.5 | Highly selective and CNS-penetrable. |
N/A: Not publicly available from the conducted search.
Signaling Pathways and Experimental Workflows
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
The following diagram illustrates the central role of AAK1 in the initiation of clathrin-mediated endocytosis. AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, which in turn promotes the assembly of the clathrin lattice and the internalization of cargo-bound receptors.
Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.
General Experimental Workflow for Assessing AAK1 Inhibition
This workflow outlines the key experimental stages for characterizing the effect of this compound on AAK1 activity, from in vitro kinase assays to cellular target engagement and downstream signaling analysis.
Caption: Workflow for characterizing this compound activity.
Experimental Protocols
Protocol 1: In Vitro AAK1 Kinase Assay
This protocol is adapted from general kinase assay procedures and is designed to determine the biochemical potency of this compound against recombinant AAK1.
Materials:
-
Recombinant human AAK1 (e.g., C-terminal His-tagged)
-
AAK1 peptide substrate (e.g., a synthetic peptide corresponding to amino acids surrounding Thr156 of AP2M1)
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
96-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase solution by diluting recombinant AAK1 in Kinase Assay Buffer. The final concentration should be optimized, but a starting point of 5-10 nM is recommended.
-
Prepare a 2X substrate solution containing the AAK1 peptide substrate and ATP in Kinase Assay Buffer. The final concentrations should be at or near the Km for each, if known (e.g., 10-100 µM peptide, 10-100 µM ATP). For radioactive assays, include [γ-³²P]ATP.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer to a 4X final concentration.
-
-
Assay Setup:
-
Add 5 µL of the 4X this compound dilution or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X substrate solution to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detect Signal:
-
For radioactive assays: Stop the reaction by adding an equal volume of 75 mM phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively with 0.75% phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure ADP production, which is proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for AAK1 Target Engagement
This protocol is a general guideline for performing a CETSA to confirm that this compound binds to AAK1 in intact cells.
Materials:
-
Cell line expressing endogenous AAK1 (e.g., HEK293T, HeLa)
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents (see Protocol 3)
-
Anti-AAK1 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 42°C to 60°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath) or by adding Lysis Buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble AAK1 in each sample by Western blotting using an anti-AAK1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for AAK1 at each temperature for both the vehicle- and this compound-treated samples.
-
Normalize the intensities to the non-heated control.
-
Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: Western Blot for Phospho-AP2M1 (Thr156)
This protocol allows for the measurement of the phosphorylation status of AAK1's direct downstream target, AP2M1, as a marker of AAK1 activity in cells.
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-AP2M1 (Thr156) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AP2M1 or a loading control like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-AP2M1 and total AP2M1.
-
Calculate the ratio of phospho-AP2M1 to total AP2M1 for each treatment condition.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular EC50.
-
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound as a tool to investigate the biological functions of AAK1. By employing these methods, scientists can accurately assess the biochemical and cellular activity of this compound, confirm its engagement with AAK1 in a cellular context, and explore its impact on downstream signaling pathways and cellular phenotypes. This will ultimately contribute to a deeper understanding of AAK1's role in health and disease and facilitate the development of novel therapeutics targeting this important kinase.
References
Application Notes and Protocols for Studying Synaptic Vesicle Recycling with Aak1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling.[1][2][3][4] AAK1 facilitates the assembly of clathrin-coated pits by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex.[5] This phosphorylation event is a critical regulatory step in the internalization of synaptic vesicle components, ensuring the fidelity and efficiency of neurotransmission. Dysregulation of AAK1 activity has been implicated in various neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.
Aak1-IN-2 is a potent, selective, and brain-penetrant inhibitor of AAK1. Its ability to modulate AAK1 activity provides a powerful tool for dissecting the molecular mechanisms of synaptic vesicle recycling and for validating AAK1 as a therapeutic target. These application notes provide detailed protocols and supporting data for utilizing this compound in the study of synaptic vesicle recycling.
Quantitative Data
The following tables summarize the in vitro potency of this compound and other relevant AAK1 inhibitors. This data is essential for selecting appropriate compound concentrations for cellular and in vitro assays.
Table 1: In Vitro Potency of AAK1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | AAK1 | 5.8 | Biochemical Assay | |
| Compound 18 | AAK1 | 19 | HEK Cell Culture | |
| CTx-0294885 | AAK1 | 24.55 | NanoBRET Kinase Assay |
Signaling Pathways and Experimental Workflow
AAK1 Signaling in Synaptic Vesicle Recycling
AAK1 is a key regulator of clathrin-mediated endocytosis at the presynaptic terminal. Its activity is stimulated by assembled clathrin, leading to the phosphorylation of the AP2 complex and subsequent cargo recruitment and vesicle formation. The following diagram illustrates the central role of AAK1 in this pathway.
General Experimental Workflow
The study of this compound's effect on synaptic vesicle recycling typically follows a multi-step process, beginning with biochemical validation and progressing to cellular and potentially in vivo models.
Experimental Protocols
Protocol 1: In Vitro AAK1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay for AAK1 to determine the IC50 of this compound.
Materials:
-
AAK1 enzyme
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
This compound
-
DMSO
-
384-well plate
-
Plate reader capable of measuring FRET
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Create a serial dilution series of this compound in DMSO in a 96-well plate. c. Dilute the compound series 25-fold into 1X kinase buffer.
-
Assay Plate Preparation: a. Add 4 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Reagent Preparation: a. Prepare a 2X kinase/antibody solution by diluting the AAK1 enzyme and Eu-anti-tag antibody in 1X kinase buffer. b. Prepare a 4X tracer solution by diluting the Alexa Fluor™ 647-labeled kinase tracer in 1X kinase buffer.
-
Assay Reaction: a. Add 8 µL of the 2X kinase/antibody mixture to each well. b. Add 4 µL of the 4X tracer solution to each well. c. Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition and Analysis: a. Read the plate on a FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm). b. Calculate the emission ratio (665 nm / 615 nm). c. Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
This assay measures the effect of this compound on CME by quantifying the internalization of fluorescently labeled transferrin.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS
-
This compound
-
Biotinylated Transferrin (BTfn)
-
Streptavidin-conjugated fluorescent probe (e.g., Alexa Fluor 488)
-
Serum-free DMEM
-
Acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
-
Lysis buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: a. Plate HeLa cells in a 24-well plate and grow to 80-90% confluency. b. Pre-treat cells with varying concentrations of this compound or DMSO (vehicle control) in serum-free DMEM for 1-2 hours at 37°C.
-
Transferrin Internalization: a. Chill the cells on ice for 10 minutes. b. Add pre-chilled biotinylated transferrin (BTfn) to the cells and incubate on ice for 30 minutes to allow binding to surface receptors. c. Wash the cells with ice-cold PBS to remove unbound BTfn. d. To initiate internalization, add pre-warmed serum-free DMEM (containing this compound or vehicle) and incubate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).
-
Quantification of Internalized Transferrin: a. To stop internalization, place the plate on ice and wash with ice-cold PBS. b. To remove surface-bound BTfn, wash the cells twice with ice-cold acid wash buffer for 5 minutes each. c. Wash the cells with ice-cold PBS. d. Lyse the cells with lysis buffer. e. Incubate the lysate with streptavidin-conjugated fluorescent probe. f. Measure the fluorescence using a fluorometer.
-
Data Analysis: a. Normalize the fluorescence signal to the total protein concentration of each sample. b. Plot the normalized fluorescence against time to determine the rate of transferrin uptake. c. Compare the uptake rates between this compound treated and control cells.
Protocol 3: Synaptophysin-pHluorin (sypHy) Assay for Synaptic Vesicle Recycling
This protocol utilizes a pH-sensitive fluorescent protein fused to synaptophysin to visualize and quantify synaptic vesicle exocytosis and endocytosis in cultured neurons.
Materials:
-
Primary hippocampal neurons cultured on coverslips (12-14 DIV)
-
Synaptophysin-pHluorin (sypHy) plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Standard extracellular solution (in mM: 150 NaCl, 3 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 glucose, pH 7.4)
-
Stimulation buffer (extracellular solution with 50 mM KCl, NaCl adjusted for osmolarity)
-
NH4Cl solution (extracellular solution with 50 mM NH4Cl replacing 50 mM NaCl, pH 7.4)
-
Fluorescence microscope with a high-sensitivity camera and perfusion system
-
Field stimulation electrodes
Procedure:
-
Neuron Culture and Transfection: a. Culture primary hippocampal neurons on coverslips. b. At 7-9 DIV, transfect neurons with the sypHy plasmid using a suitable transfection reagent. c. Allow 5-7 days for protein expression before imaging.
-
Imaging Setup: a. Mount the coverslip with transfected neurons in a perfusion chamber on the microscope stage. b. Perfuse with standard extracellular solution. c. Identify transfected neurons expressing sypHy.
-
This compound Treatment: a. Perfuse the cells with standard extracellular solution containing the desired concentration of this compound or DMSO (vehicle) for a predetermined incubation time.
-
Image Acquisition: a. Acquire a baseline fluorescence image series (F0). b. Stimulate the neurons with an electrical field stimulus (e.g., 300 action potentials at 20 Hz) to induce exocytosis. c. Continue acquiring images during and after stimulation to capture the fluorescence increase (exocytosis) and subsequent decay (endocytosis). d. At the end of the experiment, perfuse with the NH4Cl solution to reveal the total sypHy fluorescence (Fmax), which represents the total recycling pool of vesicles.
-
Data Analysis: a. Select regions of interest (ROIs) over individual synaptic boutons. b. Measure the average fluorescence intensity within each ROI for each frame. c. Calculate the change in fluorescence normalized to the baseline (ΔF/F0 = (F - F0) / F0). d. The decay of the fluorescence signal after stimulation represents the rate of endocytosis. Fit the decay phase to an exponential function to determine the time constant (τ) of endocytosis. e. Compare the endocytic time constants between this compound treated and control neurons.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of AAK1 in synaptic vesicle recycling. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the impact of AAK1 inhibition on clathrin-mediated endocytosis and synaptic vesicle dynamics. By combining in vitro biochemical assays with live-cell imaging in neurons, a comprehensive understanding of AAK1's function in neuronal health and disease can be achieved.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. mdpi.com [mdpi.com]
- 5. A Novel AAK1 Splice Variant Functions at Multiple Steps of the Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for aak1-IN-2 in In Vivo Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has emerged as a promising target for the development of novel analgesics. AAK1 is involved in clathrin-mediated endocytosis, a crucial process for synaptic vesicle recycling and receptor trafficking. Inhibition of AAK1 has been shown to produce potent anti-nociceptive effects in various preclinical models of neuropathic pain, and this effect is mechanistically linked to the enhancement of α2-adrenergic signaling.[1][2][3][4]
aak1-IN-2 is a potent, selective, and brain-penetrant inhibitor of AAK1 with an IC50 of 5.8 nM.[5] These application notes provide a comprehensive overview of the use of this compound and other well-characterized AAK1 inhibitors in in vivo animal models of neuropathic pain, including detailed experimental protocols and summaries of key preclinical data.
Data Presentation
The following tables summarize the in vitro potency of this compound and related AAK1 inhibitors, along with the in vivo efficacy and pharmacokinetic properties of representative AAK1 inhibitors in rodent models of neuropathic pain.
Table 1: In Vitro Potency of AAK1 Inhibitors
| Compound | IC50 (nM) | Target(s) | Reference(s) |
| This compound | 5.8 | AAK1 | **** |
| LP-935509 | 3.3 | AAK1 | |
| BMS-986176/LX-9211 | 2.0 | AAK1 |
Table 2: In Vivo Efficacy of AAK1 Inhibitor LP-935509 in the Mouse Spinal Nerve Ligation (SNL) Model
| Dose (mg/kg, p.o.) | Effect on Mechanical Allodynia | Time Point | Reference(s) |
| 3 | Significant reversal | 5 days (twice daily dosing) | |
| 10 | Significant reversal | 5 days (twice daily dosing) | |
| 30 | Robust reversal | 5 days (twice daily dosing) |
Table 3: Pharmacokinetic Parameters of AAK1 Inhibitor LP-935509 in Rats
| Parameter | Value | Route of Administration | Reference(s) |
| Oral Bioavailability | 50% | p.o. | |
| Plasma Half-life (t½) | 4.0 hours | i.v. / p.o. | |
| Brain/Plasma Ratio | 2.3 | p.o. |
Table 4: Preclinical Efficacy of AAK1 Inhibitor BMS-986176/LX-9211
| Animal Model | Species | Efficacy | Reference(s) |
| Chronic Constriction Injury (CCI) | Rat | Excellent efficacy | |
| Diabetic Peripheral Neuropathic Pain | Rat | Excellent efficacy |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of AAK1 in neuropathic pain and a general experimental workflow for evaluating AAK1 inhibitors in animal models.
Caption: Proposed mechanism of AAK1 inhibition in neuropathic pain.
Caption: General workflow for preclinical evaluation of this compound.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model induces a peripheral mononeuropathy that results in persistent pain behaviors.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution
Procedure:
-
Anesthetize the rat and shave the lateral surface of the thigh on the operative side.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve, with about 1 mm spacing between them.
-
The ligatures should be tightened until they just elicit a brief twitch in the respective hind limb.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain.
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
The SNI model produces a consistent and long-lasting mechanical allodynia.
Materials:
-
Adult male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Microsurgical instruments
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution
Procedure:
-
Anesthetize the mouse and secure it in a prone position.
-
Make a small incision in the skin of the lateral thigh and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.
-
Tightly ligate the common peroneal and tibial nerves with 6-0 silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Ensure that the sural nerve remains intact and undamaged.
-
Close the muscle and skin layers with sutures or wound clips.
-
Allow a recovery period of at least 3-5 days before commencing behavioral assessments.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the animal in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Record the filament force that elicits a consistent withdrawal response.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This method assesses the latency to paw withdrawal from a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Place the animal in a Plexiglas enclosure on the glass platform of the apparatus and allow it to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal withdraws its paw. Record this withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform several trials with sufficient time between them to avoid sensitization.
Conclusion
The AAK1 inhibitor this compound and related compounds represent a promising new class of therapeutics for the treatment of neuropathic pain. The data and protocols presented here provide a framework for the preclinical evaluation of these inhibitors in relevant animal models. The established link between AAK1 inhibition and the enhancement of α2-adrenergic signaling provides a strong mechanistic rationale for their continued development. Further research using these models will be crucial in elucidating the full therapeutic potential of AAK1 inhibition for neuropathic pain and other neurological disorders.
References
- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.lib.jmu.edu [search.lib.jmu.edu]
- 4. alpha(2)-Adrenergic receptors activate MAPK and Akt through a pathway involving arachidonic acid metabolism by cytochrome P450-dependent epoxygenase, matrix metalloproteinase activation and subtype-specific transactivation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for aak1-IN-2 Administration in Mouse Studies
These application notes provide detailed protocols for the administration of aak1-IN-2, a potent and selective inhibitor of Adaptor-associated kinase 1 (AAK1), for in vivo mouse studies. The protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of AAK1 inhibition in various disease models.
Introduction
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for the internalization of cell surface receptors and other extracellular molecules.[1] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is essential for the maturation of clathrin-coated pits.[1] Due to its involvement in various signaling pathways, including the Notch and WNT pathways, AAK1 has emerged as a promising therapeutic target for a range of conditions such as neuropathic pain, viral infections, and some cancers.[2] this compound is a potent, selective, and brain-penetrant inhibitor of AAK1 with an IC50 of 5.8 nM, making it a valuable tool for preclinical research.
Data Presentation
The following tables summarize quantitative data for a related AAK1 inhibitor, LP-935509, which can be used as a reference for designing studies with this compound.
Table 1: Pharmacokinetic Parameters of LP-935509 in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Bioavailability (%) | - | 100 |
| Brain to Plasma Ratio | >2 | >2 |
Table 2: Recommended Dosage of LP-935509 in Mouse Models of Neuropathic Pain
| Model | Administration Route | Dose Range | Therapeutic Effect |
| Spinal Nerve Ligation (SNL) | Oral | 3-30 mg/kg | Reversal of tactile allodynia |
| Formalin Test (Phase II) | Oral | 3-30 mg/kg | Reduced pain response |
Experimental Protocols
1. Preparation of this compound Formulation for In Vivo Administration
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Based on common practices for similar small molecule inhibitors, a suitable vehicle for oral administration can be a solution of 0.5% methylcellulose in sterile water. For intravenous administration, a solution containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water is a common choice. It is crucial to perform a small-scale solubility test before preparing the final formulation.
-
Preparation for Oral Gavage:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Gradually add the this compound powder to the methylcellulose solution while vortexing or sonicating to ensure a uniform suspension.
-
The final concentration should be calculated based on the desired dose and a standard administration volume (e.g., 10 mL/kg).
-
-
Preparation for Intravenous Injection:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and Tween 80 to the solution and mix thoroughly.
-
Add sterile water to reach the final desired volume and concentration.
-
The final solution should be clear and free of precipitates. Filter sterilize the solution using a 0.22 µm syringe filter before injection.
-
2. Administration of this compound to Mice
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Oral Gavage:
-
Gently restrain the mouse.
-
Use a proper-sized feeding needle (e.g., 20-22 gauge) attached to a syringe containing the this compound suspension.
-
Carefully insert the needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
-
Intravenous Injection (Tail Vein):
-
Place the mouse in a restrainer to expose the tail.
-
Warm the tail using a heat lamp or warm water to dilate the veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert a 27-30 gauge needle attached to a syringe containing the this compound solution into one of the lateral tail veins.
-
Slowly inject the solution.
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
-
Mandatory Visualizations
Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.
Caption: Experimental Workflow for this compound Mouse Studies.
References
Measuring the Effects of Aak1-IN-2 on Endocytosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis (CME). CME is a fundamental cellular process responsible for the internalization of a wide variety of extracellular molecules, including nutrients, hormones, and growth factors, as well as for the recycling of synaptic vesicles. AAK1 facilitates this process by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein complex 2 (AP-2).[1][2][3] This phosphorylation event is a key regulatory step that enhances the binding of AP-2 to cargo proteins, thereby promoting the assembly of clathrin-coated pits and the subsequent formation of endocytic vesicles.[4][5]
Aak1-IN-2 is a potent and selective inhibitor of AAK1 with a reported half-maximal inhibitory concentration (IC50) of 5.8 nM in biochemical assays. By inhibiting AAK1 kinase activity, this compound is expected to disrupt clathrin-mediated endocytosis, making it a valuable tool for studying the roles of AAK1 in various physiological and pathological processes. These application notes provide detailed protocols for assessing the effects of this compound on endocytosis, with a focus on transferrin and Epidermal Growth Factor (EGF) uptake assays.
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
The following diagram illustrates the central role of AAK1 in the initiation of clathrin-mediated endocytosis.
Caption: AAK1 phosphorylates the AP-2 complex, a key step in clathrin-coated pit formation.
Data Presentation
The inhibitory effect of this compound on AAK1 kinase activity can be quantified through biochemical assays. Furthermore, its impact on cellular processes can be measured using endocytosis assays.
Table 1: Biochemical Inhibition of AAK1 by this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | AAK1 | Kinase Assay | 5.8 |
Table 2: Example Data - Effect of this compound on Transferrin Uptake in HeLa Cells
This table presents hypothetical data for illustrative purposes.
| This compound Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition of Transferrin Uptake |
| 0 (Vehicle Control) | 1500 | 0 |
| 1 | 1350 | 10 |
| 10 | 900 | 40 |
| 50 | 600 | 60 |
| 100 | 450 | 70 |
| 500 | 375 | 75 |
Table 3: Example Data - Effect of this compound on EGF Receptor Internalization Rate
This table presents hypothetical data for illustrative purposes.
| Treatment | Internalization Rate Constant (kₑ, min⁻¹) | % Decrease in Internalization Rate |
| Vehicle Control | 0.25 | 0 |
| This compound (100 nM) | 0.10 | 60 |
Experimental Protocols
Transferrin Uptake Assay to Measure Clathrin-Mediated Endocytosis
This protocol describes a fluorescence-based assay to quantify the internalization of transferrin, a protein that enters cells exclusively through clathrin-mediated endocytosis.
Caption: Workflow for measuring transferrin uptake.
-
Human Transferrin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle)
-
Acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and slides
-
Fluorescence microscope
-
Cell Seeding: Seed cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: On the day of the experiment, wash the cells once with serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Prepare dilutions of this compound in serum-free medium. Aspirate the starvation medium and add the this compound dilutions or vehicle (DMSO) control to the cells. Incubate for 1-2 hours at 37°C.
-
Transferrin Binding: Place the plate on ice for 10 minutes to cool the cells and inhibit endocytosis. Add pre-chilled fluorescently-labeled transferrin (e.g., 25 µg/mL) to each well and incubate on ice for 30 minutes to allow binding to surface receptors.
-
Internalization: To initiate endocytosis, aspirate the cold transferrin solution and add pre-warmed (37°C) serum-free medium containing this compound or vehicle. Transfer the plate to a 37°C incubator for a defined period (e.g., 10-30 minutes).
-
Stopping Endocytosis: To stop internalization, place the plate back on ice and wash the cells three times with ice-cold PBS.
-
Acid Wash: To remove any transferrin that is bound to the cell surface but not internalized, incubate the cells with ice-cold acid wash buffer for 5 minutes on ice.
-
Fixation and Permeabilization: Wash the cells three times with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. If nuclear staining is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes and then stain with DAPI.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them onto glass slides using an appropriate mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of internalized transferrin per cell.
EGF Uptake Assay to Measure Receptor Internalization
This protocol measures the internalization of the Epidermal Growth Factor Receptor (EGFR), another process that primarily occurs via clathrin-mediated endocytosis.
Caption: Workflow for measuring EGF receptor internalization.
-
Human Epidermal Growth Factor (EGF), either radiolabeled (e.g., ¹²⁵I-EGF) or fluorescently-labeled
-
Cell culture medium (e.g., DMEM)
-
FBS
-
PBS
-
This compound
-
DMSO (vehicle)
-
Binding medium (e.g., serum-free DMEM with 0.1% BSA)
-
Acid strip buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
-
Lysis buffer (for radiolabeled assay)
-
Gamma counter or fluorescence plate reader/microscope
-
Cell Seeding and Starvation: Seed cells (e.g., A431) in 12-well plates. The following day, replace the medium with serum-free medium and incubate for at least 4 hours (or overnight) to reduce basal EGFR activity.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound or vehicle in binding medium for 1-2 hours at 37°C.
-
EGF Binding and Internalization: Add labeled EGF (e.g., 2 ng/mL ¹²⁵I-EGF) to the wells and incubate at 37°C for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes).
-
Stopping Internalization: At each time point, stop the internalization by placing the plate on ice and aspirating the medium.
-
Quantification (Radiolabeled EGF):
-
Wash the cells twice with ice-cold PBS.
-
To measure surface-bound EGF, add ice-cold acid strip buffer and incubate for 5 minutes on ice. Collect the supernatant.
-
To measure internalized EGF, lyse the cells with lysis buffer.
-
Measure the radioactivity in the acid strip (surface) and the cell lysate (internalized) using a gamma counter.
-
-
Quantification (Fluorescent EGF):
-
Follow steps similar to the transferrin uptake assay for fixation, acid wash, imaging, and quantification of intracellular fluorescence.
-
-
Data Analysis: The internalization rate constant (kₑ) can be calculated by plotting the ratio of internalized to surface-bound EGF against time. The slope of the initial linear portion of the curve represents kₑ.
Conclusion
The provided protocols offer robust methods for investigating the inhibitory effects of this compound on clathrin-mediated endocytosis. By quantifying the uptake of established cargo molecules like transferrin and EGF, researchers can elucidate the functional consequences of AAK1 inhibition in various cellular contexts. This information is critical for understanding the role of AAK1 in health and disease and for the development of novel therapeutics targeting this kinase.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AAK1-IN-2 Inhibition
Welcome to the technical support center for AAK1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the AAK1 kinase inhibitor, aak1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AAK1 and its inhibitor, this compound?
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME).[1][2][3] This process is essential for the internalization of various molecules from the cell's exterior. AAK1 facilitates the assembly of clathrin-coated pits by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex at the threonine 156 residue (p-AP2M1 Thr156).[1][2] This phosphorylation is a critical step for the maturation of clathrin-coated vesicles.
This compound is a potent, selective, and brain-penetrant inhibitor of AAK1 with an IC50 of 5.8 nM. By binding to AAK1, this compound blocks its kinase activity, thereby preventing the phosphorylation of AP2M1. This disruption of the endocytic cycle leads to a reduction in the internalization of target molecules, such as cell surface receptors and viral particles.
Q2: What are the potential therapeutic applications of AAK1 inhibitors like this compound?
Due to its central role in cellular trafficking, AAK1 has been identified as a potential therapeutic target for a range of diseases. Inhibition of AAK1 is being explored for the treatment of:
-
Neuropathic pain: AAK1 knockout mice have shown reduced responses to persistent pain.
-
Viral infections: Viruses such as Hepatitis C often utilize the host's endocytic machinery for entry into cells.
-
Neurodegenerative diseases: AAK1 inhibitors may help regulate the trafficking of neurotoxic proteins implicated in conditions like Alzheimer's disease.
-
Cancer: Dysregulated endocytic pathways are a feature of some cancers, and AAK1 inhibition could potentially interfere with the signaling of growth factor receptors.
Q3: How can I confirm that this compound is active in my experimental model?
The most direct way to confirm the activity of this compound is to assess the phosphorylation status of its primary downstream target, AP2M1. A significant reduction in the levels of phosphorylated AP2M1 at threonine 156 (p-AP2M1 Thr156) following treatment with the inhibitor is a strong indicator of target engagement. This can be effectively measured using a Western blot.
Troubleshooting Guide: this compound Not Showing Expected Inhibition
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not producing the anticipated inhibitory effect.
Problem: No observable phenotypic effect after treating cells with this compound.
Step 1: Verify Inhibitor Activity and Target Engagement
Before investigating complex biological reasons, it's crucial to confirm that the inhibitor is active and engaging with its target in your specific cellular context.
-
Recommended Action: Perform a Western blot to measure the levels of phosphorylated AP2M1 (Thr156). A decrease in p-AP2M1 (Thr156) relative to total AP2M1 and a loading control (e.g., GAPDH) will confirm that this compound is inhibiting AAK1 kinase activity.
Step 2: Address Potential Technical Issues
If target engagement is not confirmed, the issue may be technical.
-
Inhibitor Integrity:
-
Action: Use a fresh vial of this compound or one from a different batch to rule out degradation. Ensure the inhibitor has been stored correctly according to the manufacturer's instructions.
-
-
Inhibitor Solubility:
-
Problem: Poor solubility can lead to the inhibitor precipitating out of the culture medium, lowering its effective concentration.
-
Action: Visually inspect the media for any precipitation. Consider preparing a fresh stock solution, and if necessary, gently warm or sonicate to ensure complete dissolution.
-
-
Inhibitor Concentration:
-
Action: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. The effective concentration in a cellular assay is often higher than the biochemical IC50.
-
Step 3: Evaluate the Experimental System
If the inhibitor is active but the desired phenotype is absent, the issue may lie within the experimental model or assay.
-
Cell Model Considerations:
-
Action: Confirm that your cell model expresses AAK1 at sufficient levels. This can be checked by Western blot or qPCR.
-
-
Assay Sensitivity:
-
Action: The assay may not be sensitive enough to detect the biological consequences of AAK1 inhibition. Consider using a more direct or sensitive readout for the pathway you are studying.
-
Step 4: Consider Off-Target Effects and Alternative Pathways
-
Off-Target Effects:
-
Problem: Like many kinase inhibitors, this compound could have off-target effects that might mask the expected phenotype.
-
Action: Consult kinase selectivity data for this compound if available. Using a structurally different AAK1 inhibitor can help determine if the observed effect (or lack thereof) is due to on-target or off-target activity.
-
-
Cellular Compensation:
-
Problem: Cells may have compensatory mechanisms that bypass the effect of AAK1 inhibition.
-
Action: Investigate the broader signaling network to identify potential compensatory pathways.
-
Quantitative Data: AAK1 Inhibitors
The following table summarizes the in vitro potency of several AAK1 inhibitors. This data can be useful for selecting appropriate compounds and determining effective concentrations for your experiments.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound | 5.8 | Biochemical Assay | |
| LP-935509 | 3.3 ± 0.7 | Biochemical Assay | |
| Compound 17 | 8.3 µM (EC50) | In vivo µ2 phosphorylation | |
| TIM-063 | 8,510 | Biochemical Assay | |
| TIM-098a | 240 | Biochemical Assay | |
| SGC-AAK1-1 | 270 | Biochemical Assay | |
| Exemplified Compound (WO 2023051749) | ≤10 | TR-FRET Binding Assay | |
| Pyrrolo[2,1-f]triazine Analog | ~60 | Biochemical Assay |
Experimental Protocols
Western Blot for p-AP2M1 (Thr156)
This protocol is a general guideline for assessing AAK1 inhibition by measuring the phosphorylation of its substrate, AP2M1. Optimization for specific cell lines and antibodies is recommended.
1. Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a suitable imaging system.
6. Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AP2M1 and a loading control protein (e.g., GAPDH or β-actin).
Visualizations
Caption: AAK1 Signaling in Clathrin-Mediated Endocytosis.
Caption: Western Blot Workflow for AAK1 Inhibition.
Caption: Troubleshooting Logic for this compound Experiments.
References
Technical Support Center: Optimizing Aak1-IN-2 Concentration for Maximum Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Aak1-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1] Its primary mechanism of action is the inhibition of AAK1 kinase activity, which plays a crucial role in clathrin-mediated endocytosis (CME).[2] AAK1 phosphorylates the µ2 subunit of the adaptor protein 2 (AP2) complex at Threonine 156 (Thr156), a key step in the maturation of clathrin-coated pits and the subsequent internalization of cargo.[3][4] By inhibiting AAK1, this compound prevents this phosphorylation event, thereby disrupting CME.[2]
Q2: What is the reported IC50 value for this compound?
The biochemical IC50 of this compound for AAK1 is approximately 5.8 nM. It is important to note that the effective concentration in cell-based assays (EC50) is typically higher and needs to be determined empirically for each cell line and experimental condition.
Q3: What are the potential applications of this compound in research?
Due to its role in regulating clathrin-mediated endocytosis, this compound and other AAK1 inhibitors are valuable tools for studying a variety of cellular processes. Research applications include the investigation of neuropathic pain, viral entry (as some viruses hijack the CME pathway), and the regulation of signaling pathways such as WNT and Notch.
Q4: How can I confirm that this compound is active in my specific cell model?
A reliable method to confirm the on-target activity of this compound is to assess the phosphorylation status of its direct downstream target, the AP2M1 subunit, at Thr156. A successful inhibition of AAK1 will result in a dose-dependent decrease in the levels of phosphorylated AP2M1 (p-AP2M1). This can be measured by Western blotting using an antibody specific for p-AP2M1 (Thr156).
Troubleshooting Guides
Problem 1: I am not observing the expected phenotypic effect after treating my cells with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A good starting range is typically 10-100 times the biochemical IC50. Remember that the cellular EC50 is often higher than the biochemical IC50. |
| Inhibitor Inactivity | Ensure the inhibitor has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO). Confirm target engagement by performing a Western blot for p-AP2M1 (Thr156). |
| Cell Model Specificity | Confirm that your cell line expresses AAK1 at sufficient levels. The genetic background and specific mutations in your cell model may influence the cellular response to AAK1 inhibition. |
| Assay Sensitivity | Ensure your chosen experimental endpoint is sensitive enough to detect the expected change. Consider increasing the treatment duration, as the desired effect may require a longer incubation period. |
| Poor Solubility | Visually inspect the culture medium for any signs of inhibitor precipitation. If observed, prepare fresh stock solutions and consider gentle warming or sonication to aid dissolution. Ensure the final solvent concentration in the media is low (typically ≤0.5% for DMSO). |
Problem 2: I am observing significant cell toxicity at concentrations where I expect to see a specific inhibitory effect.
| Possible Cause | Troubleshooting Steps |
| High Cell Sensitivity | Your cell line may be particularly sensitive to AAK1 inhibition. Lower the concentration range in your dose-response experiments. You may need to test concentrations in the low nanomolar range. |
| Off-Target Effects | Review the kinase selectivity profile of this compound if available. To confirm that the observed toxicity is due to AAK1 inhibition, consider using a structurally different AAK1 inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically ≤0.5%). Always include a vehicle control (medium with the same final concentration of solvent) in your experiments. |
Data Presentation
Table 1: In Vitro Potency of Selected AAK1 Inhibitors
| Inhibitor | Biochemical IC50 (nM) | Cellular EC50 (µM) | Notes |
| This compound | 5.8 | To be determined empirically | Potent and selective AAK1 inhibitor. |
| LP-935509 | 3.3 | 8.3 (in vivo µ2 phosphorylation) | Brain-penetrant AAK1 inhibitor. |
| TIM-098a | 240 | 0.87 (in transfected cells) | A novel AAK1 inhibitor. |
| SGC-AAK1-1 | 9.1 (Ki) | Dose-dependent decrease of pAP2M1 below 1 µM | A selective AAK1/BMP2K chemical probe. |
Note: Cellular EC50 values are highly dependent on the cell type and assay conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Western Blot for p-AP2M1
This protocol describes a dose-response experiment to determine the effective concentration of this compound by measuring the inhibition of AP2M1 phosphorylation in a human cell line (e.g., HEK293T or HeLa).
Materials:
-
This compound
-
Human cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
DMSO (or other appropriate solvent)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against p-AP2M1 (Thr156)
-
Primary antibody against total AP2M1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations. A suggested starting range is 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total AP2M1 and a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for p-AP2M1 and total AP2M1. Normalize the p-AP2M1 signal to the total AP2M1 signal for each concentration. Plot the normalized p-AP2M1 levels against the inhibitor concentration to determine the EC50.
Mandatory Visualizations
Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: aak1-IN-2 and AAK1 Inhibitors in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aak1-IN-2 and other AAK1 inhibitors in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other AAK1 inhibitors?
AAK1 (Adaptor-Associated Kinase 1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] It does so by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the formation of clathrin-coated vesicles.[1][2][3] this compound and other inhibitors block the kinase activity of AAK1, thereby disrupting the endocytic cycle. This can reduce the internalization of various cargo, including receptors and viral particles.
Q2: We are observing a gradual loss of inhibitory effect of this compound in our multi-day cell culture experiment. What could be the cause?
Several factors could contribute to a diminishing inhibitory effect over time. The most common reasons include:
-
Compound Instability: Small molecule inhibitors can degrade in culture media over extended periods.
-
Metabolism: Cells may metabolize the inhibitor, reducing its effective concentration.
-
Cellular Compensation: Cells might adapt to the long-term inhibition by upregulating AAK1 expression or activating compensatory signaling pathways.
Q3: What are the known signaling pathways regulated by AAK1 that might be affected in our long-term experiments?
AAK1 is involved in several key signaling pathways, and its long-term inhibition can have broad effects. These pathways include:
-
WNT Signaling: AAK1 negatively regulates WNT signaling by promoting the clathrin-mediated endocytosis of the LRP6 receptor.
-
Notch Signaling: AAK1 is a positive regulator of the Notch pathway, acting as an adaptor for Notch interaction with components of the endocytic machinery.
-
NF-κB Signaling: AAK1 participates in the NF-κB signaling pathway by mediating the degradation of IκBα.
-
Neuregulin-1 (NRG1)/ErbB4 Signaling: AAK1 has been identified as an inhibitor of NRG1/ErbB4 signaling.
Q4: Are there any known off-target effects of AAK1 inhibitors that we should be aware of in our long-term studies?
Like most kinase inhibitors, AAK1 inhibitors can have off-target effects. It is crucial to consult the selectivity profile of the specific inhibitor being used. Off-target effects can lead to unexpected phenotypic changes or toxicity in long-term experiments. Using a structurally different AAK1 inhibitor as a control can help differentiate on-target from off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent this compound Potency in Repeat Experiments
| Possible Cause | Troubleshooting Step |
| Stock Solution Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles. |
| Inconsistent Cell Passaging | Ensure that cells are used within a consistent and narrow range of passage numbers for all experiments. |
| Variability in Seeding Density | Optimize and strictly adhere to a consistent cell seeding density, as this can influence cellular metabolism and drug response. |
Problem 2: Observed Cellular Toxicity with this compound Treatment
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line and experiment duration. |
| Solvent Toxicity | Include a vehicle-only (e.g., DMSO) control at the same concentration used for the inhibitor to assess solvent-induced toxicity. |
| Off-Target Effects | Review the kinase selectivity profile of this compound. If a critical survival pathway is inhibited as an off-target, this may be the source of toxicity. Consider using a more selective AAK1 inhibitor if available. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare a working solution of this compound in your standard cell culture medium at the desired final concentration.
-
Incubate the medium containing the inhibitor at 37°C in a CO₂ incubator.
-
At various time points (e.g., 0, 8, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the rate of degradation.
Protocol 2: Verifying AAK1 Target Engagement in Long-Term Experiments
Objective: To confirm that this compound is inhibiting its target, AAK1, throughout a long-term experiment.
Methodology:
-
Culture cells in the presence of this compound or vehicle control for the desired duration of the experiment.
-
At specified time points (e.g., 24, 48, 72 hours), lyse the cells and collect the protein lysate.
-
Perform a Western blot analysis on the cell lysates.
-
Probe the Western blot with an antibody specific for the phosphorylated form of the AAK1 substrate, AP2M1 (p-AP2M1 at Thr156), and an antibody for total AP2M1 as a loading control.
-
A sustained decrease in the p-AP2M1/total AP2M1 ratio in the this compound treated cells compared to the vehicle control indicates continued target engagement.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Culture Media
| Time (hours) | Concentration in Medium A (DMEM + 10% FBS) [% of Initial] | Concentration in Medium B (RPMI + 10% FBS) [% of Initial] |
| 0 | 100 | 100 |
| 8 | 98.2 | 99.1 |
| 24 | 85.1 | 92.5 |
| 48 | 62.5 | 78.3 |
| 72 | 40.3 | 65.7 |
Table 2: Example Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability at 48 hours (%) | Cell Viability at 72 hours (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98.5 | 97.2 |
| 1 | 95.3 | 92.1 |
| 10 | 70.2 | 55.8 |
| 100 | 15.6 | 5.3 |
Visualizations
Caption: AAK1 Signaling Pathway Interactions.
Caption: Workflow for this compound Stability Assay.
Caption: Troubleshooting Logic for this compound.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel AAK1 Splice Variant Functions at Multiple Steps of the Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Aak1-IN-2 insolubility in aqueous solutions
Welcome to the technical support center for Aak1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1) with an IC50 of 5.8 nM.[1] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors and other molecules. This compound exerts its inhibitory effect by blocking the kinase activity of AAK1, which in turn prevents the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex.[2][3] This phosphorylation is a critical step for the recruitment of cargo and the assembly of clathrin-coated vesicles.
Q2: I am observing precipitation of this compound after diluting my DMSO stock into an aqueous buffer. What is the likely cause and how can I prevent this?
This is a common issue as this compound, like many small molecule kinase inhibitors, has low aqueous solubility. The precipitation is likely due to the compound crashing out of solution when the concentration of the organic solvent (DMSO) is significantly lowered in the aqueous buffer.
To prevent this, ensure that the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.5%. It is also recommended to add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. If precipitation persists, consider the troubleshooting options outlined in the guide below.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Q4: What is the recommended storage condition for this compound stock solutions?
Aliquoted stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability and prevent degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in your experiments.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Workflow for Troubleshooting Insolubility
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
The following table summarizes the solubility of structurally similar AAK1 inhibitors in various solvents. This data can be used as a reference for preparing solutions of this compound.
| Compound Name | Solvent | Solubility | Notes |
| SGC-AAK1-1 | DMSO | 50 mg/mL (117 mM) | Requires ultrasonic and warming to 60°C. |
| BMS-986176 | DMSO | 77 mg/mL (200 mM) | Use fresh, anhydrous DMSO. |
| SGC-AAK1-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.85 mM) | For in vivo formulations. |
| LP-922761 | DMSO | 41.67 mg/mL (101.52 mM) | Requires ultrasonic and warming to 80°C. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming (37°C for 5-10 minutes) and brief sonication can be applied. Ensure the solution is clear before proceeding.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in 100% DMSO to achieve an intermediate concentration that can be easily diluted into the cell culture medium.
-
Dilution into Aqueous Medium: While vortexing the cell culture medium or aqueous buffer, add the this compound DMSO solution dropwise to achieve the final desired concentration. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%) to minimize solvent-induced cellular toxicity.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Protocol 3: Formulation of this compound for In Vivo Studies (Based on similar compounds)
This protocol is based on a formulation used for a similar AAK1 inhibitor and may require optimization for this compound.
-
Initial Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by sequentially adding and mixing the following components in the specified order:
-
40% PEG300
-
5% Tween-80
-
-
Adding the Drug: To the prepared vehicle, add 10% of the final volume from the this compound DMSO stock solution.
-
Final Dilution: Add 45% saline to the mixture to reach the final volume.
-
Homogenization: Vortex the final formulation thoroughly to ensure a clear and homogenous solution. The final solution should have a concentration of ≥ 2.5 mg/mL.
AAK1 Signaling Pathway
The diagram below illustrates the central role of AAK1 in clathrin-mediated endocytosis.
Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Potent & Selective AAK1 Inhibitor|Research Use [benchchem.com]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
aak1-IN-2 toxicity in primary cell cultures
Welcome to the technical support center for aak1-IN-2. This resource is designed for researchers, scientists, and drug development professionals using this potent and selective AAK1 inhibitor in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1), with an IC50 of 5.8 nM.[1] AAK1 is a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis.[2] It phosphorylates the µ2 subunit of the adaptor protein complex 2 (AP-2) at threonine 156 (Thr156).[3][4][5] This phosphorylation event is crucial for the maturation of clathrin-coated pits and the subsequent internalization of various cell surface receptors and other cargo. By inhibiting AAK1, this compound blocks this phosphorylation step, thereby disrupting the endocytic cycle.
Q2: What are the primary applications of this compound in research?
A2: Given its role in clathrin-mediated endocytosis, this compound is a valuable tool for studying a variety of biological processes. AAK1 inhibition has been explored as a therapeutic strategy for neuropathic pain. Additionally, because many viruses exploit the clathrin-mediated endocytic pathway to enter host cells, AAK1 inhibitors are being investigated as potential broad-spectrum antiviral agents against viruses like Hepatitis C, Dengue, and SARS-CoV-2. The role of AAK1 in the trafficking of neurotoxic proteins also makes its inhibitors relevant for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Q3: What is the expected toxicity of this compound in primary cell cultures?
A3: The toxicity of this compound can be cell-type dependent. While it is a potent inhibitor of AAK1, this does not directly correlate with cytotoxicity. Primary cells, especially sensitive ones like neurons, may exhibit toxicity at higher concentrations or with prolonged exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides effective AAK1 inhibition without inducing significant cell death in your specific primary cell model.
Q4: What are potential off-target effects of this compound?
A4: While this compound is reported to be a selective AAK1 inhibitor, like most kinase inhibitors, it may exhibit off-target activity at higher concentrations. Off-target effects can arise from the inhibitor binding to the ATP-binding pocket of other kinases. If you observe unexpected phenotypes, it is important to consider the possibility of off-target effects and, if possible, confirm key results with a structurally different AAK1 inhibitor.
Quantitative Data Summary
The following table summarizes the known inhibitory potency of this compound and provides illustrative examples of cytotoxic concentrations in different primary cell types to guide experimental design.
| Parameter | Value | Cell Type | Notes |
| IC50 (AAK1 Inhibition) | 5.8 nM | N/A (Biochemical Assay) | This value represents the concentration required to inhibit 50% of AAK1 enzymatic activity. |
| Illustrative CC50 | 1 - 10 µM | Primary Cortical Neurons | Example only. Sensitive to disruptions in endocytosis; toxicity may be observed at lower concentrations. |
| Illustrative CC50 | 5 - 25 µM | Primary Human Astrocytes | Example only. Generally more robust than neurons. |
| Illustrative CC50 | > 25 µM | Primary Human Hepatocytes | Example only. May have higher metabolic capacity, potentially reducing effective intracellular concentration. |
CC50 (50% cytotoxic concentration) values are illustrative and should be determined empirically for your specific primary cell culture system.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the AAK1 signaling pathway, a general workflow for inhibitor testing, and a troubleshooting guide.
Troubleshooting Guides
Issue: High Cell Toxicity Observed
-
Q: I'm seeing widespread cell death even at low concentrations of this compound. What should I do?
-
A1: Lower the Concentration: The most common cause of toxicity is a concentration that is too high for your specific primary cell type. We strongly recommend performing a dose-response curve (e.g., from 1 nM to 50 µM) to determine the 50% cytotoxic concentration (CC50). Use the lowest concentration that elicits your desired biological effect.
-
A2: Check Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control (cells treated with the same concentration of DMSO as your highest this compound dose) to rule out solvent-induced toxicity.
-
A3: Assess Baseline Cell Health: Primary cells can be sensitive to culture conditions. Ensure your cells are healthy, sub-confluent, and not stressed before adding the inhibitor.
-
A4: Consider On-Target Toxicity: AAK1-mediated endocytosis is a fundamental cellular process. Complete and prolonged inhibition may be inherently toxic to some cell types that are highly dependent on this pathway for survival or nutrient uptake. Consider reducing the treatment duration.
-
Issue: Inconsistent or No Inhibitor Effect
-
Q: I'm not observing the expected phenotype after treating my cells with this compound. How can I troubleshoot this?
-
A1: Confirm Target Engagement: The most critical step is to verify that this compound is inhibiting its target in your cells. Perform a Western blot to measure the phosphorylation of AAK1's direct substrate, AP2M1, at Thr156. A significant decrease in the p-AP2M1 signal upon treatment indicates successful target inhibition.
-
A2: Check Inhibitor Integrity and Solubility: Ensure your this compound stock solution is fresh and has been stored correctly. Small molecule inhibitors can degrade over time. If you observe any precipitation in your stock solution or culture medium, gently warm and sonicate the solution. It is best practice to prepare fresh dilutions from a concentrated stock for each experiment.
-
A3: Increase Concentration or Duration: If you have confirmed the inhibitor is active but see no effect, you may need to increase the concentration or extend the treatment time. Refer to your dose-response curve to choose a higher, non-toxic concentration.
-
A4: Evaluate the Biological System: The role of AAK1 may be more or less critical depending on the specific cellular process you are studying. The link between AAK1 inhibition and your downstream phenotype may not be as direct as anticipated.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound via Resazurin-Based Viability Assay
This protocol provides a method to determine the cytotoxic effects of this compound on primary cell cultures and establish a working concentration range.
Materials:
-
Primary cells of interest
-
96-well clear-bottom black tissue culture plates
-
This compound powder and anhydrous DMSO
-
Complete cell culture medium
-
Resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
Plate reader capable of fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed your primary cells into a 96-well plate at a predetermined optimal density to ensure they are in a logarithmic growth phase at the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C or -80°C.
-
Prepare Serial Dilutions: Perform a serial dilution of this compound in complete culture medium to create a range of treatment concentrations (e.g., 50 µM, 25 µM, 12.5 µM, down to ~1 nM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) and a medium-only control (no cells, for background subtraction).
-
Cell Treatment: Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include at least three technical replicates for each condition.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
Add 10 µL (or manufacturer's recommended volume) of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours, or until a color change is apparent.
-
Measure fluorescence using a plate reader (Ex/Em ~560/590 nm).
-
-
Data Analysis:
-
Subtract the average background fluorescence (medium-only wells) from all other readings.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
-
Protocol 2: Confirming On-Target Activity via Western Blot for p-AP2M1 (Thr156)
This protocol verifies that this compound is inhibiting its target by measuring the phosphorylation status of its downstream substrate, AP2M1.
Materials:
-
Primary cells treated with this compound and vehicle control
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AP2M1 (Thr156)
-
Mouse or Rabbit anti-total AP2M1
-
Loading control antibody (e.g., anti-GAPDH, anti-β-Actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat cells with a working concentration of this compound (and a vehicle control) for a suitable duration (e.g., 1-4 hours).
-
Place the culture dish on ice, aspirate the medium, and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run according to standard procedures.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Image the resulting chemiluminescence using a digital imager.
-
-
Stripping and Re-probing (Optional but Recommended):
-
Strip the membrane using a mild stripping buffer.
-
Re-block and probe for total AP2M1 and a loading control (e.g., GAPDH) to confirm equal protein loading and to assess the specific reduction in the phosphorylated form of the protein. A decrease in the p-AP2M1/total AP2M1 ratio will confirm on-target activity of this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Phospho-AP2M1 (Thr156) (D4F3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
AAK1-IN-2 Technical Support Center: Best Practices for Degradation, Storage, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the optimal storage, handling, and troubleshooting of AAK1-IN-2 to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. While some suppliers may ship the compound at room temperature, indicating short-term stability, extended storage at low temperatures is crucial for preserving its chemical integrity and biological activity.
Q2: How should I prepare and store this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO). To maintain the stability of the stock solution, it is highly advisable to aliquot it into single-use volumes and store them at -80°C. This practice minimizes freeze-thaw cycles, which can lead to compound degradation over time. When preparing for an experiment, use a fresh or properly stored aliquot.
Q3: What is the stability of this compound in aqueous solutions?
It is not recommended to store this compound in aqueous buffers for extended periods. Small molecule inhibitors are often less stable in aqueous environments. Working solutions in aqueous buffers should be prepared fresh from a DMSO stock solution immediately before each experiment and used within a few hours.
Storage and Stability Summary
| Form | Solvent | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | N/A | -20°C or -80°C | Long-term (Years) | Protect from light and moisture. |
| Stock Solution | Anhydrous DMSO | -80°C | Long-term (Months to a year) | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer | 4°C or Room Temperature | Short-term (Hours) | Prepare fresh before each experiment. |
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in cellular and biochemical assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Inhibitory Effect | Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. | Always use freshly prepared working solutions from single-use aliquots of stock solution stored at -80°C. |
| Incorrect Concentration: Errors in calculating dilutions or pipetting. | Double-check all calculations and ensure proper calibration of pipettes. Perform a dose-response experiment to determine the optimal concentration for your system. | |
| Low AAK1 Expression: The cell line or tissue used may not express sufficient levels of AAK1. | Verify AAK1 expression levels in your experimental model using Western blot or qPCR. | |
| Cellular Toxicity | High Inhibitor Concentration: The concentration of this compound used may be toxic to the cells. | Perform a dose-response curve to determine the EC50 and a cytotoxicity assay (e.g., MTT, LDH) to identify the toxic concentration range. Use the lowest effective, non-toxic concentration. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, and ideally below 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent effects. | |
| Precipitation of Compound in Media | Poor Solubility: this compound may have limited solubility in aqueous culture media. | Prepare the final working solution by diluting the DMSO stock in pre-warmed media and vortexing thoroughly. Visually inspect for any precipitation before adding to cells. If precipitation persists, consider using a lower final concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Aseptically add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution in pre-warmed, sterile cell culture medium to achieve the desired final concentration (e.g., for a 10 µM working solution, dilute the 10 mM stock 1:1000).
-
Vortex the working solution gently before adding it to your cell culture.
-
Protocol 2: Western Blot Analysis of AAK1 Target Engagement (p-AP2M1)
This protocol is to confirm the inhibitory activity of this compound by assessing the phosphorylation status of its direct downstream target, the μ2 subunit of the AP2 complex (AP2M1), at threonine 156.[1]
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total AP2M1 and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: AAK1 Signaling in Clathrin-Mediated Endocytosis.
Caption: Troubleshooting workflow for this compound experiments.
References
Interpreting unexpected results with Aak1-IN-2 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Aak1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1), with an in vitro IC50 of 5.8 nM.[1] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[2] It does so by phosphorylating the μ2 subunit of the Adaptor Protein 2 (AP2) complex (AP2M1) at threonine 156. This phosphorylation is a key step for the maturation of clathrin-coated pits and the subsequent internalization of various cellular cargo.[2][3] By inhibiting AAK1, this compound prevents the phosphorylation of AP2M1, thereby disrupting CME.[3]
Q2: How can I confirm that this compound is active in my experimental system?
To confirm target engagement in your cellular model, it is highly recommended to perform a western blot analysis to assess the phosphorylation status of AAK1's direct downstream target, AP2M1, at Thr156. A significant, dose-dependent decrease in the levels of phosphorylated AP2M1 (p-AP2M1) upon treatment with this compound indicates that the inhibitor is engaging its target.
Q3: What are the potential off-target effects of this compound?
While this compound is reported to be a selective inhibitor, it is important to consider potential off-target effects, especially at higher concentrations. Due to the high degree of sequence homology within the kinase domains of the Numb-associated kinase (NAK) family, other members such as BIKE (BMP2K) and GAK are potential off-targets for AAK1 inhibitors. Inhibition of these kinases could contribute to the observed phenotype. If you suspect off-target effects, it is advisable to consult kinome-wide screening data if available, or test a structurally different AAK1 inhibitor to see if the same phenotype is produced.
Q4: I am not observing the expected phenotype. What are some common reasons for this?
Several factors could lead to a lack of an expected phenotype:
-
Inhibitor Inactivity: Ensure the inhibitor has been stored correctly and is not degraded. Prepare fresh stock solutions.
-
Insufficient Target Engagement: Verify AAK1 inhibition by checking p-AP2M1 levels via western blot. The inhibitor concentration may be too low for your specific cell type or experimental conditions.
-
Cell Line Specificity: The role of AAK1 in certain cellular processes can be cell-type specific. The pathway you are studying may not be dependent on AAK1 in your particular model.
-
Experimental System: The readout you are using may not be sensitive enough to detect the effects of AAK1 inhibition.
Q5: I am observing cellular toxicity. What could be the cause?
Cellular toxicity can arise from several factors:
-
On-Target Toxicity: As AAK1 is crucial for clathrin-mediated endocytosis, a fundamental cellular process, high concentrations or prolonged treatment may disrupt essential cellular functions, leading to toxicity.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases that are essential for cell survival.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a non-toxic level (typically <0.1%).
Troubleshooting Guides
Problem 1: Unexpected Increase in a Cellular Process
You are treating your cells with this compound, expecting to see an inhibition of a particular pathway, but instead, you observe an activation or increase in a specific cellular readout.
Possible Cause 1: AAK1's Role in Negative Feedback Loops
AAK1 is known to be involved in negative feedback regulation of certain signaling pathways. A prime example is the WNT signaling pathway. AAK1 promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to the downregulation of WNT signaling. Therefore, inhibiting AAK1 with this compound can lead to an increase in LRP6 at the cell surface and subsequent activation of WNT signaling.
Troubleshooting Steps:
-
Investigate Pathway Crosstalk: Research whether AAK1 is known to have a regulatory role in the pathway you are studying.
-
Measure Key Pathway Components: In the case of WNT signaling, measure the levels of active β-catenin and the expression of WNT target genes (e.g., AXIN2, NKD1) to confirm pathway activation.
-
Use a Pathway-Specific Inhibitor: To confirm that the observed effect is due to the activation of a specific pathway, use a known inhibitor for that pathway in combination with this compound and see if the effect is reversed.
Possible Cause 2: Off-Target Effects
The unexpected activation could be due to the inhibition of an off-target kinase that normally suppresses the observed process.
Troubleshooting Steps:
-
Consult Selectivity Data: If available, review the selectivity profile of this compound to identify potential off-target kinases.
-
Perform a Dose-Response Experiment: Determine if the unexpected activation occurs only at higher concentrations, which would be more indicative of off-target effects.
-
Use a Structurally Different AAK1 Inhibitor: A second AAK1 inhibitor with a different chemical scaffold may have a different off-target profile. If the unexpected activation is not observed with the second inhibitor, it is likely an off-target effect of this compound.
Problem 2: No Effect on Clathrin-Mediated Endocytosis of My Protein of Interest
You are using this compound to inhibit the endocytosis of a specific cargo protein, but you do not observe any change in its internalization rate.
Possible Cause 1: Your Protein is Not Internalized via AAK1-dependent CME
While AAK1 is a key regulator of CME, not all CME processes are equally dependent on AAK1 activity. Some cargo proteins may utilize alternative endocytic pathways or adaptors.
Troubleshooting Steps:
-
Confirm AAK1 Inhibition: First, ensure that this compound is active in your cells by checking for a decrease in p-AP2M1 levels.
-
Use a Positive Control: Test the effect of this compound on the endocytosis of a known AAK1-dependent cargo, such as the transferrin receptor.
-
Investigate Alternative Internalization Pathways: Research the literature to determine if your protein of interest is known to be internalized via other mechanisms, such as caveolin-mediated endocytosis or macropinocytosis.
Possible Cause 2: Redundancy with Other NAK Family Members
In some cellular contexts, other NAK family members like GAK might compensate for the loss of AAK1 activity.
Troubleshooting Steps:
-
Knockdown of Multiple NAKs: If you have the tools available, perform siRNA-mediated knockdown of AAK1, GAK, and BIKE individually and in combination to assess functional redundancy.
-
Use a Pan-NAK Inhibitor: If available, a less selective inhibitor that targets multiple NAK family members could help to reveal a phenotype that is masked by redundancy.
Data Presentation
Table 1: In Vitro and Cellular Activity of AAK1 Inhibitors
| Compound | Target | IC50 (in vitro) | IC50 (in-cell) | Cell Type | Reference |
| This compound | AAK1 | 5.8 nM | Not Reported | Not Reported | |
| SGC-AAK1-1 | AAK1 | Not Reported | ~240 nM | HEK293T | |
| SGC-AAK1-1 | BMP2K (BIKE) | Not Reported | ~1.5 µM | HEK293T | |
| TIM-098a | AAK1 | 0.24 µM | 0.87 µM | COS-7 | |
| Compound 18 | AAK1 | Not Reported | 19 nM | HEK |
Table 2: Recommended Concentration Ranges for this compound Experiments
| Experiment Type | Recommended Concentration Range | Notes |
| In vitro Kinase Assay | 1 - 100 nM | Based on the reported IC50 of 5.8 nM. |
| Cellular Target Engagement (p-AP2M1) | 10 nM - 1 µM | A dose-response is recommended to determine the optimal concentration in your cell line. |
| Phenotypic Assays | 100 nM - 5 µM | The effective concentration will depend on the specific assay and cell type. Start with a concentration at least 10-fold higher than the in vitro IC50. |
| Off-Target Effect Control | > 5 µM | Concentrations significantly above the cellular IC50 for AAK1 are more likely to induce off-target effects. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AP2M1 (Thr156)
Objective: To confirm AAK1 inhibition by this compound in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against p-AP2M1 (Thr156)
-
Primary antibody against total AP2M1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total AP2M1 and a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities and normalize the p-AP2M1 signal to total AP2M1 and the loading control.
Mandatory Visualizations
References
aak1-IN-2 lot-to-lot variability and quality control
Welcome to the technical support center for AAK1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and information on lot-to-lot variability and quality control.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[3][4] It phosphorylates the µ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the formation of clathrin-coated vesicles.[3] By inhibiting AAK1, this compound blocks this phosphorylation event, thereby disrupting the endocytic process. This can impact the internalization of various cellular cargo, including receptors and viral particles.
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations are required and it is recommended to consult literature for appropriate vehicle solutions.
Q3: How should I store this compound solutions?
A3: Stock solutions of this compound prepared in DMSO should be stored at -80°C for long-term stability (up to one year). For frequent use, aliquots can be stored at -20°C for up to a month. It is advisable to avoid repeated freeze-thaw cycles by preparing single-use aliquots. The solid compound should be stored at -20°C for up to three years. Always refer to the Certificate of Analysis for lot-specific storage recommendations.
Q4: How can I confirm that this compound is active in my cellular model?
A4: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of its primary substrate, the AP2M1 subunit of the AP2 complex. A successful inhibition of AAK1 will result in a significant decrease in the phosphorylation of AP2M1 at the Threonine 156 residue (p-AP2M1 Thr156). This can be measured by Western blotting.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is reported to be a selective inhibitor, like many kinase inhibitors, it may have off-target effects. It is crucial to consult the manufacturer's selectivity data. For instance, some AAK1 inhibitors also show activity against closely related kinases like BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK). To confirm that the observed phenotype is due to AAK1 inhibition, consider using a structurally different AAK1 inhibitor as a control or performing rescue experiments with an AAK1 overexpression construct.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed. | Lot-to-lot variability: Purity and/or potency may differ between batches. | Always qualify a new lot of this compound. Perform a dose-response curve to determine the effective concentration for your specific batch and experimental setup. Refer to the Certificate of Analysis for lot-specific data. |
| Incorrect concentration: The effective concentration in a cellular assay is often higher than the biochemical IC50. | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. A typical starting point for cellular assays is 1 µM. | |
| Inhibitor degradation: Improper storage or handling can lead to loss of activity. | Prepare fresh stock solutions from the solid compound. Ensure proper storage of both solid and stock solutions as recommended. Avoid repeated freeze-thaw cycles. | |
| Low AAK1 expression in the cell model: The target kinase may not be present at sufficient levels. | Confirm AAK1 expression in your cell model using Western blot or qPCR. | |
| Compound precipitation in cell culture media. | Poor solubility: this compound has limited solubility in aqueous solutions. | Ensure the final DMSO concentration in your culture medium is low (typically <0.5%). If precipitation is observed, try preparing a more dilute stock solution or gently warming the solution. Sonication may also aid in dissolution. |
| Cell toxicity observed. | High inhibitor concentration: Excessive concentrations can lead to off-target effects and cytotoxicity. | Determine the optimal, non-toxic concentration by performing a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional experiments. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Use a consistent, low concentration of DMSO in all experimental conditions, including vehicle controls. | |
| Variability in Western blot results for p-AP2M1. | Suboptimal antibody performance: The primary antibody for p-AP2M1 (Thr156) may not be specific or sensitive enough. | Validate your primary antibody using positive and negative controls. Follow the manufacturer's recommendations for antibody dilution and incubation conditions. |
| Sample handling: Phosphatase activity during sample preparation can lead to dephosphorylation of the target protein. | Use phosphatase inhibitors in your lysis buffer. Keep samples on ice throughout the preparation process. |
Lot-to-Lot Variability and Quality Control
Ensuring the consistency and reliability of experimental results requires careful attention to the quality of this compound. Lot-to-lot variability in purity and potency can significantly impact experimental outcomes. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for each specific lot.
Below is a table summarizing typical quality control parameters for this compound. Please note that these values are representative and may vary between different lots and suppliers.
| Parameter | Method | Specification (Lot A - Representative) | Specification (Lot B - Representative) |
| Appearance | Visual | White to off-white solid | White to off-white solid |
| Purity | HPLC | ≥98.0% | ≥99.0% |
| Identity | ¹H NMR, MS | Conforms to structure | Conforms to structure |
| Potency (IC50) | Biochemical Assay | 5.2 nM | 5.9 nM |
| Solubility | Visual | ≥20 mg/mL in DMSO | ≥22 mg/mL in DMSO |
| Residual Solvents | GC-MS | <0.5% | <0.5% |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AP2M1 (Thr156)
This protocol describes how to assess the inhibitory activity of this compound in a cellular context by measuring the phosphorylation of its direct target, AP2M1.
Materials:
-
Cells expressing AAK1 (e.g., HEK293T, HeLa)
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against p-AP2M1 (Thr156)
-
Primary antibody against total AP2M1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add supplemented RIPA buffer to the cells and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total AP2M1 and a loading control.
Visualizations
Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.
References
Validation & Comparative
Validating the Inhibitory Effect of Aak1-IN-2 on AAK1: A Comparative Guide
This guide provides a comprehensive comparison of Aak1-IN-2 with other known inhibitors of Adaptor-Associated Kinase 1 (AAK1). It includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in validating the inhibitory effects of this compound.
Introduction to AAK1
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] This cellular process is vital for internalizing molecules from the extracellular environment, including nutrients, signaling receptors, and even pathogens.[1] AAK1 facilitates CME by phosphorylating the μ2 subunit (AP2M1) of the Adaptor Protein 2 (AP2) complex.[1][3] This phosphorylation event is critical for the maturation of clathrin-coated pits and the subsequent formation of vesicles. Due to its central role in endocytosis, AAK1 has emerged as a significant therapeutic target for a range of conditions, including neuropathic pain, neurological disorders, and viral infections.
This compound is a potent, selective, and brain-penetrant inhibitor of AAK1, with a reported IC50 of 5.8 nM, making it a valuable tool for studying AAK1 function and for potential therapeutic development.
Comparative Analysis of AAK1 Inhibitors
This compound is one of several small molecules developed to target AAK1. The following table provides a quantitative comparison of its in vitro potency against other known AAK1 inhibitors.
| Inhibitor | Type | AAK1 IC50 (Biochemical) | AAK1 IC50 (Cellular) | Primary Therapeutic Interest |
| This compound | Selective AAK1 Inhibitor | 5.8 nM | Not specified | Neuropathic Pain |
| LP-935509 | Potent AAK1 Inhibitor | 3.3 nM | 2.8 nM | Neuropathic Pain |
| TIM-098a | Novel AAK1 Inhibitor | 0.24 µM | 0.87 µM | Research Tool/Probe |
| Baricitinib | JAK/AAK1 Inhibitor | Not specified | Not specified | Rheumatoid Arthritis, COVID-19 (antiviral) |
| TIM-063 | CaMKK/AAK1 Inhibitor | 8.51 µM | Not specified | Research Tool/Probe |
| K252a | Broad Kinase Inhibitor | Not specified | Not specified | Research Tool |
Signaling Pathway and Inhibition Logic
AAK1's primary role in clathrin-mediated endocytosis involves the direct phosphorylation of the AP2 complex, which is a critical step for cargo recognition and vesicle formation. Inhibition of AAK1 is expected to disrupt this process.
References
A Comparative Guide to AAK1 Inhibitors: Aak1-IN-2 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aak1-IN-2 and other prominent Adaptor-Associated Kinase 1 (AAK1) inhibitors. This document summarizes key performance data, outlines experimental methodologies, and visualizes the intricate signaling pathways involving AAK1.
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the extracellular environment.[1] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the maturation of clathrin-coated pits and the subsequent formation of vesicles.[1] This central role in endocytosis has implicated AAK1 in various physiological and pathological processes, including viral entry and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[1] this compound has emerged as a potent and selective inhibitor of AAK1, alongside other notable compounds that have been developed to probe the function of this kinase and for their therapeutic potential.
Quantitative Comparison of AAK1 Inhibitors
The following tables provide a summary of the reported biochemical and cellular potency of this compound and other well-characterized AAK1 inhibitors. The data highlights the half-maximal inhibitory concentration (IC50) and the equilibrium binding constant (Ki), which are key metrics for assessing inhibitor potency.
| Inhibitor | AAK1 IC50 (nM) | AAK1 Ki (nM) | BIKE (BMP2K) IC50 (nM) | GAK IC50 (nM) | Reference |
| This compound | 5.8 | Not Reported | Not Reported | Not Reported | [2] |
| LP-935509 | 3.3 | 0.9 | 14 | 320 | [3] |
| BMS-986176 (LX-9211) | 2 | Not Reported | Not Reported | Not Reported | |
| SGC-AAK1-1 | 270 | 9 | Potent Inhibitor | >30-fold selective over GAK | |
| TIM-098a | 240 | Not Reported | Not Reported | Not Reported |
Table 1: Biochemical Potency of AAK1 Inhibitors. This table compares the in vitro inhibitory activity of selected compounds against AAK1 and the closely related kinases BIKE (BMP2K) and GAK. Lower values indicate higher potency.
| Inhibitor | Cellular AAK1 IC50 (nM) | Cell Line | Assay Principle | Reference |
| LP-935509 | 2.8 | HEK293 | Inhibition of μ2 phosphorylation | |
| SGC-AAK1-1 | ~240 | HEK293T | NanoBRET target engagement |
Table 2: Cellular Potency of AAK1 Inhibitors. This table summarizes the potency of inhibitors in a cellular context, which provides a more physiologically relevant measure of their activity.
Experimental Protocols
The data presented in this guide are derived from various experimental assays designed to characterize the potency and selectivity of AAK1 inhibitors. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assays
Objective: To determine the in vitro potency of an inhibitor against purified AAK1 kinase.
Common Methodologies:
-
Radiometric Assay: This is considered a gold-standard method for measuring kinase activity. The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide or protein.
-
Protocol Outline:
-
Recombinant AAK1 enzyme is incubated with the substrate (e.g., a peptide derived from the μ2 subunit of AP2) and [γ-³²P]ATP in a kinase buffer.
-
The inhibitor at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 20 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated radiolabeled ATP (e.g., via filtration and capture on a membrane).
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay: This method measures the binding affinity of an inhibitor to the kinase.
-
Protocol Outline (e.g., LanthaScreen™ Eu Kinase Binding Assay):
-
A terbium- or europium-labeled anti-tag antibody is used to label a tagged AAK1 kinase.
-
A fluorescently labeled ATP-competitive tracer that binds to the kinase's ATP pocket is added.
-
In the absence of an inhibitor, the tracer binds to the kinase, bringing the donor (Europium) and acceptor (tracer) fluorophores in close proximity, resulting in a high FRET signal.
-
When an inhibitor is introduced, it displaces the tracer from the ATP binding site, leading to a decrease in the FRET signal.
-
The assay is typically performed in a multi-well plate format with varying concentrations of the inhibitor.
-
The IC50 value is determined by measuring the decrease in the FRET signal as a function of inhibitor concentration. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
-
Cellular Target Engagement Assays
Objective: To confirm that the inhibitor can bind to AAK1 within a cellular environment and inhibit its activity.
Common Methodologies:
-
Western Blotting for Phospho-Substrate: This method directly measures the inhibition of AAK1's kinase activity in cells by quantifying the phosphorylation of its downstream substrate, AP2M1.
-
Protocol Outline:
-
Cells (e.g., HEK293T) are treated with the AAK1 inhibitor at various concentrations for a specific duration (e.g., 2 hours).
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of AP2M1 (e.g., phospho-Thr156).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed with an antibody for total AP2M1 to normalize for protein loading.
-
The intensity of the phospho-AP2M1 band is quantified, and the IC50 is calculated.
-
-
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to a target protein.
-
Protocol Outline:
-
Cells are transfected with a plasmid encoding AAK1 fused to NanoLuc® luciferase.
-
A fluorescently labeled tracer that binds to the ATP pocket of AAK1 is added to the cells.
-
In the absence of an inhibitor, the tracer binds to the NanoLuc®-AAK1 fusion protein, and the energy from the luciferase substrate is transferred to the fluorescent tracer, resulting in a BRET signal.
-
When an inhibitor is added, it competes with the tracer for binding to AAK1, leading to a decrease in the BRET signal.
-
The IC50 is determined by measuring the reduction in the BRET signal at different inhibitor concentrations.
-
-
AAK1 Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the central role of AAK1 in cellular signaling and a typical workflow for evaluating AAK1 inhibitors.
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AAK1 (AP2 associated kinase 1)_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
AAK1-IN-2 vs. Gabapentin: A Comparative Guide for Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AAK1-IN-2, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), and the established neuropathic pain therapeutic, gabapentin. The information presented is intended to assist researchers in making informed decisions for their pain research programs.
Introduction to AAK1 Inhibition for Neuropathic Pain
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. Recent research has identified AAK1 as a promising therapeutic target for neuropathic pain.[1] Studies have demonstrated that genetic knockout of AAK1 in mice leads to a significant reduction in persistent pain responses without affecting acute pain perception.[2][3] This has spurred the development of small molecule inhibitors of AAK1, such as this compound, as a novel class of analgesics.
Gabapentin, a GABA analogue, is a widely prescribed medication for neuropathic pain. Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[4] While effective for some patients, gabapentin's efficacy is limited, and it is associated with a range of side effects, highlighting the need for alternative therapeutic strategies.
Comparative Efficacy in Preclinical Models of Neuropathic Pain
Direct comparative efficacy data for this compound is limited in publicly available literature. However, extensive studies have been conducted on the structurally similar and potent AAK1 inhibitor, LP-935509, which serves as a valuable surrogate for understanding the potential of this class of compounds. The following tables summarize the in vitro potency of this compound and the in vivo efficacy of LP-935509 compared to gabapentin in established rodent models of neuropathic pain.
In Vitro Potency
| Compound | Target | IC50 (nM) |
| This compound | AAK1 | 5.8[5] |
| LP-935509 | AAK1 | 3.3 |
In Vivo Efficacy in the Mouse Spinal Nerve Ligation (SNL) Model
The Spinal Nerve Ligation (SNL) model is a widely used surgical model of neuropathic pain that mimics key features of human nerve injury-induced pain, such as mechanical allodynia (pain in response to a non-painful stimulus).
| Compound | Dose (mg/kg, p.o.) | % Reversal of Mechanical Allodynia |
| LP-935509 | 10 | ~50% |
| 30 | Significant reversal | |
| 60 | Near complete reversal | |
| Gabapentin | 200 | Significant reversal |
Note: Data for LP-935509 is sourced from a head-to-head study with gabapentin, providing a direct comparison of efficacy in the same experimental setting.
In Vivo Efficacy in the Mouse Formalin Test
The formalin test is a chemical model of tonic pain that involves two distinct phases. Phase I is an acute response to the direct chemical stimulus, while Phase II is a persistent inflammatory pain response mediated by central sensitization, a key mechanism in chronic pain states.
| Compound | Dose (mg/kg, p.o.) | Effect on Phase II Flinching |
| LP-935509 | 10 | Significant reduction |
| 30 | Robust reduction | |
| 60 | Robust reduction, similar to high-dose gabapentin | |
| Gabapentin | 200 | Robust reduction |
Mechanism of Action
This compound: Modulation of α2-Adrenergic Signaling
The analgesic effect of AAK1 inhibitors is mechanistically linked to the enhancement of α2-adrenergic receptor signaling, a pathway known to be antinociceptive. AAK1 inhibition is thought to modulate the endocytosis of receptors involved in pain signaling. The current hypothesis is that by inhibiting AAK1, the internalization of α2-adrenergic receptors is reduced, leading to their increased cell surface expression and enhanced signaling in response to endogenous norepinephrine. This amplified signaling in the spinal cord is believed to dampen nociceptive transmission.
Caption: this compound inhibits AAK1, reducing α2-adrenergic receptor endocytosis and enhancing pain signal inhibition.
Gabapentin: Targeting Voltage-Gated Calcium Channels
Gabapentin's primary mechanism of action is the inhibition of the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P, thereby dampening pain signaling.
Caption: Gabapentin inhibits the α2δ-1 subunit of calcium channels, reducing neurotransmitter release and pain signaling.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Mice
This surgical model induces mechanical allodynia, a hallmark of neuropathic pain.
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A small incision is made on the dorsal side to expose the L4 and L5 spinal nerves. The L5 spinal nerve is then tightly ligated with a silk suture. The incision is closed with sutures or wound clips.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia for a limited period to manage surgical pain.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline (before surgery) and at various time points post-surgery (e.g., daily or weekly). A decrease in the paw withdrawal threshold indicates the development of allodynia.
-
Drug Administration: this compound, LP-935509, or gabapentin is administered (e.g., orally) at specified doses, and mechanical allodynia is assessed at different time points after drug administration to determine the compound's efficacy in reversing the established pain state.
Formalin Test in Mice
This model assesses both acute and persistent inflammatory pain.
-
Acclimation: Mice are placed in an observation chamber for a period of time to acclimate to the testing environment.
-
Drug Administration: The test compound (this compound, LP-935509, or gabapentin) or vehicle is administered at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the injection, the time the animal spends licking, biting, or flinching the injected paw is recorded for a set period (e.g., 60 minutes). The observation period is typically divided into two phases: Phase I (0-5 minutes) and Phase II (15-60 minutes).
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between the drug-treated and vehicle-treated groups to determine the analgesic effect of the compound.
Caption: Workflow for assessing the efficacy of this compound and gabapentin in preclinical pain models.
Conclusion
AAK1 inhibitors, represented by compounds like this compound and LP-935509, present a promising novel mechanism for the treatment of neuropathic pain. Preclinical data suggests that potent AAK1 inhibitors can produce robust and dose-dependent analgesic effects in well-validated models of neuropathic and persistent inflammatory pain, with an efficacy comparable to high doses of the standard-of-care, gabapentin. The distinct mechanism of action, involving the modulation of the α2-adrenergic system, offers a potential advantage and an alternative therapeutic strategy for patients who do not respond to or cannot tolerate existing treatments. Further head-to-head studies with this compound are warranted to fully elucidate its therapeutic potential in comparison to gabapentin and other analgesics.
References
- 1. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spinal mechanism underlying the antiallodynic effect of gabapentin studied in the mouse spinal nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of aak1-IN-2 and Standard-of-Care Analgesics for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel analgesic candidate aak1-IN-2 and current standard-of-care analgesics for neuropathic pain. The information is compiled from preclinical studies to offer a data-driven comparison for research and development purposes.
Introduction to this compound
This compound is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1] Inhibition of AAK1 is being explored as a novel therapeutic strategy for neuropathic pain. The analgesic effect of AAK1 inhibitors is believed to be mediated through the modulation of the alpha-2 adrenergic signaling pathway, a known pathway involved in pain processing.
Standard-of-Care Analgesics for Neuropathic Pain
The current pharmacological treatment for neuropathic pain primarily includes three classes of drugs:
-
Gabapentinoids (e.g., Gabapentin): These anticonvulsant drugs are a first-line treatment for neuropathic pain.[2] Their mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[3][4]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine): SNRIs are another first-line treatment option. They increase the levels of serotonin and norepinephrine in the synaptic cleft, enhancing descending inhibitory pain pathways.[5]
-
Opioids (e.g., Morphine): While effective for many types of pain, the long-term use of opioids for chronic neuropathic pain is controversial due to risks of tolerance, dependence, and other side effects. Their primary mechanism involves agonism of opioid receptors in the central nervous system.
Comparative Efficacy and Potency
Table 1: In Vitro Potency
| Compound | Target | IC50 |
| This compound | AAK1 | 5.8 nM |
Table 2: Preclinical Efficacy in Neuropathic Pain Models (Chronic Constriction Injury - CCI)
| Compound | Animal Model | Dose | Route of Administration | Analgesic Effect | Source |
| AAK1 Inhibitors (General) | Rat | Varies | Varies | Dose-dependent reversal of thermal hyperalgesia and mechanical allodynia | |
| Gabapentin | Rat | 50 mg/kg | i.p. | Weak to moderate attenuation of thermal hyperalgesia and mechanical allodynia | |
| Rat | 100 mg/kg | i.p. | Significant attenuation of cold allodynia, mechanical and heat hyperalgesia | ||
| Duloxetine | Rat | 10 mg/kg | i.p. | Significant increase in withdrawal threshold | |
| Rat | 30 mg/kg | i.p. | Significant reduction in allodynia | ||
| Morphine | Rat | 0.3 mg/kg | i.v. | Minimal effective dose to reduce spontaneous and evoked neuronal activity | |
| Rat | 5 mg/kg (twice daily for 5 days) | - | Exacerbated allodynia |
Table 3: Preclinical Efficacy in the Formalin Test
| Compound | Animal Model | Dose | Route of Administration | Analgesic Effect (Phase II) | Source |
| AAK1 Inhibitor (Compound 30) | Mouse | 10-60 mg/kg | s.c. | Dose-dependent reduction in flinching behavior | |
| Gabapentin | Mouse | 200 mg/kg | - | Efficacy seen, but with behavioral side effects |
Mechanism of Action and Signaling Pathways
AAK1 Inhibition
AAK1 is a key regulator of clathrin-mediated endocytosis, a process vital for the internalization of cell surface receptors. By phosphorylating the μ2 subunit of the AP2 adaptor complex, AAK1 facilitates the recruitment of cargo proteins into clathrin-coated pits. Inhibition of AAK1 disrupts this process, potentially altering the surface expression and signaling of receptors involved in pain transmission. The analgesic effects of AAK1 inhibitors are linked to the enhancement of α2-adrenergic signaling.
Figure 1: Simplified signaling pathway of AAK1 and the inhibitory action of this compound.
Standard-of-Care Analgesics
-
Gabapentin: Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing calcium influx and subsequent release of excitatory neurotransmitters like glutamate and substance P.
-
Duloxetine: Blocks the reuptake of serotonin and norepinephrine, increasing their availability in the synaptic cleft and thereby enhancing descending inhibitory pain pathways.
-
Morphine: Acts as an agonist at μ-opioid receptors in the central nervous system, leading to hyperpolarization of neurons and inhibition of pain signal transmission. Paradoxically, it can also activate neuroinflammatory pathways.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method to induce neuropathic pain in rodents that mimics chronic nerve compression in humans.
-
Anesthesia: The animal (rat or mouse) is anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are placed around the nerve.
-
Wound Closure: The incision is closed in layers.
-
Post-Operative Care: Animals are monitored for recovery and signs of distress.
-
Behavioral Testing: Mechanical allodynia (response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) are assessed at various time points post-surgery to confirm the development of neuropathic pain and to evaluate the efficacy of analgesic compounds.
Figure 2: Experimental workflow for the Chronic Constriction Injury (CCI) model.
Formalin Test
The formalin test is a model of tonic, persistent pain that allows for the assessment of both acute nociceptive and inflammatory pain responses.
-
Acclimation: The animal is placed in an observation chamber to acclimate.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of a hind paw.
-
Observation - Phase I (0-5 minutes): The time the animal spends licking or biting the injected paw is recorded. This phase represents acute nociceptive pain.
-
Observation - Quiescent Period (5-15 minutes): A period of reduced pain behavior.
-
Observation - Phase II (15-40 minutes): The time spent licking or biting the injected paw is again recorded. This phase reflects inflammatory pain and central sensitization.
-
Drug Evaluation: Test compounds are administered prior to the formalin injection to assess their effect on both phases of the pain response.
References
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Aak1-IN-2's Selectivity Profile
This compound is a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase critically involved in clathrin-mediated endocytosis.[1] With a reported IC50 of 5.8 nM for AAK1, this compound presents a valuable tool for investigating the cellular functions of this kinase and as a potential therapeutic agent. However, a crucial aspect of characterizing any kinase inhibitor is understanding its selectivity profile, particularly against closely related kinases, to anticipate potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of AAK1 inhibitors with related kinases, supported by experimental data and detailed protocols.
Understanding the Numb-Associated Kinase (NAK) Family
AAK1 belongs to the Numb-associated kinase (NAK) family, a group of serine/threonine kinases with roles in various cellular processes, including endocytosis and signaling pathway modulation.[2][3] The human NAK family consists of four members:
-
AAK1 (Adaptor-Associated Kinase 1): The primary target of this compound, it regulates clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the AP2 adaptor complex.[2]
-
BIKE (BMP-2-Inducible Kinase) / BMP2K: The most closely related kinase to AAK1.[2]
-
GAK (Cyclin G-Associated Kinase): Another member involved in clathrin-mediated membrane trafficking.
-
MPSK1 (Myristoylated and Palmitoylated Serine/Threonine Kinase 1) / STK16: The most divergent member of the family.
Due to the structural similarity within the ATP-binding sites of these kinases, inhibitors developed against one member often exhibit cross-reactivity with others in the family.
Cross-Reactivity Profile of AAK1 Inhibitors
While specific cross-reactivity data for this compound against the full NAK family is not publicly available, data from other potent AAK1 inhibitors, such as LP-935509 and SGC-AAK1-1, provide valuable insights into the expected selectivity profile. The following table summarizes the inhibitory activity (IC50 values) of these representative AAK1 inhibitors against members of the NAK family.
| Kinase | LP-935509 IC50 (nM) | SGC-AAK1-1 Ki (nM) |
| AAK1 | 3.3 | 9.1 |
| BIKE/BMP2K | 14 | 17 |
| GAK | 320 | >10,000 |
| MPSK1/STK16 | - | >10,000 |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. A lower value indicates higher potency.
This data illustrates a common trend for AAK1 inhibitors: high potency against AAK1 and its closest homolog, BIKE, with significantly less activity against the more distant family members, GAK and MPSK1. This highlights the challenge in developing highly selective AAK1 inhibitors that can discriminate between AAK1 and BIKE.
Visualizing the AAK1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach to studying cross-reactivity, the following diagrams were generated.
Caption: AAK1's role in clathrin-mediated endocytosis.
References
AAK1-IN-2 Validation: A Comparative Guide Using AAK1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor aak1-IN-2 with AAK1 knockout (KO) models for the validation of the Adaptor-Associated Kinase 1 (AAK1). AAK1 has emerged as a promising therapeutic target, particularly in the context of neuropathic pain.[1][2][3][4][5] Both small molecule inhibitors and genetic knockout models are crucial tools for target validation, each with distinct advantages and limitations. This guide presents experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting studies involving AAK1 inhibition.
Performance Comparison: this compound vs. AAK1 Knockout
The validation of AAK1 as a therapeutic target for neuropathic pain has been substantially supported by data from both AAK1 knockout mice and potent, selective AAK1 inhibitors. While direct comparative studies between this compound and AAK1 KO mice are not extensively published, we can infer a comparison from studies on the well-characterized AAK1 inhibitor, LP-935509, which shares a similar mechanism of action.
In Vivo Efficacy in Neuropathic Pain Models
Data from AAK1 knockout mice demonstrate a clear phenotype of reduced persistent pain response. Similarly, pharmacological inhibition of AAK1 with small molecules recapitulates this phenotype in various preclinical models of neuropathic pain.
| Model | AAK1 Knockout (KO) | AAK1 Inhibitor (LP-935509) |
| Formalin Test (Phase II) | Significantly reduced flinching behavior compared to wild-type (WT) mice. | Dose-dependent reduction in paw flinching behavior. |
| Spinal Nerve Ligation (SNL) | Did not develop mechanical allodynia post-surgery, unlike WT mice. | Reversed fully established mechanical allodynia. |
| Chronic Constriction Injury (CCI) | Not explicitly reported in the provided results. | Dose-dependent reversal of thermal hyperalgesia, cold allodynia, and mechanical hyperalgesia. |
In Vitro Potency and Selectivity
Pharmacological inhibitors offer the advantage of dose-dependent and reversible target engagement, which is not possible with genetic knockout models. The selectivity of an inhibitor is a critical parameter.
| Compound | AAK1 IC₅₀ | BIKE IC₅₀ | GAK IC₅₀ |
| LP-935509 | 3.3 nM | 14 nM | 320 nM |
| BMS-911172 | 12 nM (enzymatic), 51 nM (cellular) | Not specified | Not specified |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. BIKE and GAK are kinases closely related to AAK1. The selectivity profile of LP-935509 indicates it is a potent inhibitor of AAK1 and BIKE, with weaker activity against GAK.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments in AAK1 inhibitor validation.
In Vitro AAK1 Kinase Assay (AP2M1 Phosphorylation)
This assay assesses the ability of a compound to inhibit AAK1-mediated phosphorylation of its substrate, the μ2 subunit of the AP-2 complex (AP2M1).
Materials:
-
Recombinant human AAK1 enzyme
-
Recombinant GST-tagged AP2M1 (substrate)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant AAK1, and GST-AP2M1.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Expose the membrane to a phosphor screen and visualize the radiolabeled (phosphorylated) AP2M1 using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC₅₀ value.
Western Blot for Endogenous pAP2M1 (Thr156) in Cells
This assay measures the inhibition of AAK1 activity in a cellular context by quantifying the phosphorylation of endogenous AP2M1 at Threonine 156.
Materials:
-
Cell line expressing AAK1 (e.g., HEK293T, HT1080)
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pAP2M1 (Thr156), anti-total AP2M1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting apparatus
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 2 hours).
-
Wash the cells with ice-old PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by heating with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pAP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total AP2M1 and a loading control to normalize the pAP2M1 signal.
-
Quantify the band intensities to determine the dose-dependent inhibition of AP2M1 phosphorylation.
In Vivo Formalin Test in Mice
This model assesses both acute and persistent pain responses. AAK1 knockout and inhibitor studies have shown a significant effect in the second, persistent phase.
Materials:
-
Male C57BL/6 mice (or AAK1 KO and WT littermates)
-
Test compound (e.g., this compound) or vehicle
-
5% formalin solution
-
Observation chambers
-
Timer
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer the test compound or vehicle at a predetermined time before the formalin injection (e.g., 30 minutes prior).
-
Inject 20 µL of 5% formalin into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the cumulative time spent licking or flinching the injected paw in two phases: Phase I (0-5 minutes post-injection) and Phase II (20-40 minutes post-injection).
-
Compare the behavioral responses between treated and vehicle groups, or between KO and WT mice.
Signaling Pathways and Experimental Workflows
AAK1 Signaling Pathway
AAK1 is a key regulator of clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the AP-2 adaptor complex, which is a critical step for the recruitment of cargo proteins into clathrin-coated pits. This process is essential for the internalization of various cell surface receptors, and its modulation can impact downstream signaling pathways such as Notch and WNT.
Caption: AAK1's role in clathrin-mediated endocytosis.
Experimental Workflow for this compound Validation
The validation of a novel AAK1 inhibitor like this compound typically follows a multi-step process, from initial in vitro characterization to in vivo efficacy studies.
Caption: Workflow for AAK1 inhibitor validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide: aak1-IN-2 versus siRNA Knockdown for AAK1 Inhibition
For researchers, scientists, and drug development professionals, the choice between small molecule inhibitors and genetic knockdown techniques is a critical decision in target validation and therapeutic development. This guide provides an objective comparison of aak1-IN-2, a potent chemical inhibitor of Adaptor-Associated Kinase 1 (AAK1), and siRNA-mediated knockdown of AAK1 expression. We present a summary of their mechanisms, efficacy, and potential off-target effects, supported by experimental data and detailed protocols.
Introduction to AAK1 and its Inhibition
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME)[1]. It functions by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the assembly of clathrin-coated pits and the internalization of cargo[1][2]. AAK1 is implicated in various cellular processes and signaling pathways, including WNT, Notch, and NF-κB signaling[3][4]. Its involvement in these pathways has made it an attractive target for therapeutic intervention in a range of diseases, including neuropathic pain, viral infections, and cancer.
Two primary methods for inhibiting AAK1 function in a research setting are the use of small molecule inhibitors, such as this compound, and genetic knockdown using small interfering RNA (siRNA). This compound is a potent and selective ATP-competitive inhibitor that blocks the kinase activity of AAK1. In contrast, siRNA targets AAK1 messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the AAK1 protein.
Comparison of this compound and AAK1 siRNA
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of AAK1 |
| Mechanism of Action | Reversible, ATP-competitive inhibition of AAK1 kinase activity. | Post-transcriptional gene silencing by targeted degradation of AAK1 mRNA. |
| Target | AAK1 protein's kinase domain. | AAK1 messenger RNA (mRNA). |
| Mode of Action | Inhibition of catalytic function. | Reduction of total protein level. |
| Temporal Control | Rapid onset and reversal of inhibition upon addition or removal of the compound. | Slower onset of action (typically 24-72 hours) and longer-lasting effects. |
| Delivery | Cell-permeable, administered in culture media. | Requires transfection reagents to cross the cell membrane. |
Efficacy and Potency
The efficacy of both methods in reducing AAK1 function has been demonstrated in numerous studies.
This compound: This small molecule is a potent inhibitor of AAK1 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.
| Compound | IC50 |
| This compound | 5.8 nM |
AAK1 siRNA: The efficiency of siRNA-mediated knockdown can vary depending on the siRNA sequence, cell type, and transfection efficiency. However, studies consistently show a significant reduction in AAK1 protein levels.
| Method | Typical Knockdown Efficiency |
| AAK1 siRNA | >70% reduction in protein levels |
Studies have shown that both a selective AAK1 inhibitor (SGC-AAK1-1, analogous to this compound) and AAK1 siRNA can effectively block the phosphorylation of the AAK1 substrate, AP2M1, at Threonine 156. This demonstrates that both approaches can achieve the desired downstream biological effect of inhibiting AAK1's enzymatic activity. For example, one study demonstrated that both a selective AAK1 inhibitor and AAK1 siRNA suppressed WNT3A-induced phosphorylation of AP2M1.
Specificity and Off-Target Effects
A critical consideration when choosing an inhibition method is the potential for off-target effects.
This compound: As a kinase inhibitor, this compound has the potential to inhibit other kinases with similar ATP-binding pockets. While described as selective, a comprehensive kinome-wide screen is necessary to fully characterize its off-target profile. Platforms like KINOMEscan can be employed to assess the binding affinity of the inhibitor against a large panel of kinases.
AAK1 siRNA: Off-target effects of siRNAs are a well-documented phenomenon and can occur through two primary mechanisms: hybridization-based off-targeting, where the siRNA has partial sequence complementarity to other mRNAs, and saturation of the RNA interference machinery. Seed sequence-mediated off-target effects, where the first 2-7 nucleotides of the siRNA guide strand direct the silencing of unintended transcripts, are a major concern. It is recommended to use multiple different siRNA sequences targeting the same gene to control for off-target effects.
Experimental Protocols
AAK1 Kinase Activity Assay (In Vitro)
This protocol is a general guideline for assessing the inhibitory activity of compounds like this compound on AAK1 kinase activity.
Materials:
-
Recombinant human AAK1 enzyme
-
AAK1 substrate (e.g., recombinant AP2M1)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound or other test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing AAK1 enzyme and the AP2M1 substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
AAK1 siRNA Transfection and Western Blot Analysis
This protocol describes how to transfect cells with AAK1 siRNA and assess the knockdown efficiency by Western blotting.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
AAK1 siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX, Thermo Fisher Scientific)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-AAK1 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AAK1 and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of AAK1 knockdown.
-
Quantitative PCR (qPCR) for AAK1 mRNA Quantification
This protocol outlines the steps to quantify the level of AAK1 mRNA knockdown following siRNA treatment.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR primers for AAK1 and a reference gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from cells treated with AAK1 siRNA and control siRNA using an RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for AAK1 and the reference gene.
-
Run the qPCR reactions on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of AAK1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the AAK1 siRNA-treated samples to the control samples.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of AAK1 in key signaling pathways and a typical experimental workflow for comparing this compound and AAK1 siRNA.
References
- 1. AAK1 AP2 associated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AAK1 AP2 associated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comparative Guide to Aak1-IN-2 and Other AAK1 Inhibitors for Researchers
An in-depth analysis of the experimental data and methodologies for potent and selective AAK1 inhibitors, including Aak1-IN-2, LP-935509, SGC-AAK1-1, and the repurposed drug Baricitinib, is crucial for researchers in neuroscience and virology. This guide provides a comprehensive comparison of their performance, supported by available experimental data and detailed protocols to aid in the reproducibility of key findings.
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of molecules from the extracellular space. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the assembly of clathrin-coated pits.[1][2] This mechanism has implicated AAK1 in a variety of disease processes, including neuropathic pain and viral entry, making it a compelling target for therapeutic intervention.[3][4] this compound has emerged as a potent and selective inhibitor of AAK1, alongside other notable inhibitors such as LP-935509, SGC-AAK1-1, and the FDA-approved drug Baricitinib, which has been identified as an AAK1 inhibitor. This guide aims to provide a comparative overview of these compounds, focusing on their experimental validation and the reproducibility of their reported effects.
Quantitative Comparison of AAK1 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives based on published biochemical and cellular assays. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Kd (nM) | Notes |
| This compound | AAK1 | 5.8 | - | - | Potent and selective AAK1 inhibitor.[5] |
| LP-935509 | AAK1, BIKE, GAK | 3.3 (AAK1), 14 (BIKE), 320 (GAK) | 0.9 (AAK1) | - | Orally active and brain-penetrant. |
| SGC-AAK1-1 | AAK1, BMP2K | 270 (AAK1) | 9 (AAK1) | - | Also a potent inhibitor of BMP2K. |
| Baricitinib | AAK1, JAK1/2, BIKE, GAK | - | - | 8.2 (AAK1), 20 (BIKE), 120 (GAK) | Approved for rheumatoid arthritis, repurposed for COVID-19. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition.
Caption: General workflow for an in vitro AAK1 kinase inhibition assay.
Detailed Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of AAK1 inhibitors.
In Vitro AAK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a representative method for determining the potency of inhibitors against AAK1 in a biochemical context.
Materials:
-
Recombinant AAK1 enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 222
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound)
-
384-well plate
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 1 mM.
-
Dilute the inhibitor series in 1X Kinase Buffer A.
-
Prepare a 2X solution of AAK1 enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a 4X solution of Kinase Tracer 222 in 1X Kinase Buffer A.
-
In a 384-well plate, add 4 µL of the diluted inhibitor.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 value by plotting the inhibitor concentration against the FRET signal.
Cellular Assay for AAK1 Inhibition (Wnt Signaling Pathway Activation)
This protocol describes a cellular assay to determine the functional effect of AAK1 inhibition, as demonstrated with SGC-AAK1-1.
Materials:
-
HT1080 cells stably expressing a β-catenin-responsive luciferase reporter (BAR-luc)
-
SGC-AAK1-1 or other test inhibitor
-
WNT3A conditioned media
-
Dual-Luciferase Reporter Assay System
-
96-well cell culture plates
Procedure:
-
Seed HT1080-BAR-luc cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for 1 hour.
-
Add WNT3A conditioned media to the wells to stimulate the Wnt pathway.
-
Incubate the cells for 16 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using the Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the effect on Wnt signaling.
In Vivo Model of Neuropathic Pain (Chronic Constriction Injury Model)
This protocol outlines a common in vivo model used to assess the efficacy of AAK1 inhibitors, such as LP-935509, in treating neuropathic pain.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Anesthetize the rats with an appropriate anesthetic.
-
Surgically expose the sciatic nerve in one hind limb.
-
Loosely tie four chromic gut ligatures around the sciatic nerve.
-
Close the incision with sutures.
-
Allow the animals to recover for at least 7 days to allow for the development of neuropathic pain behaviors.
-
Assess baseline pain responses, such as mechanical allodynia (response to non-noxious stimuli) using von Frey filaments and thermal hyperalgesia (exaggerated response to heat).
-
Administer the test inhibitor (e.g., LP-935509) or vehicle via the desired route (e.g., oral gavage).
-
Measure pain responses at various time points after drug administration.
-
Compare the pain responses in the drug-treated group to the vehicle-treated group to determine the analgesic effect.
Conclusion
The available data indicate that this compound is a potent inhibitor of AAK1. For researchers considering its use, comparison with other well-characterized inhibitors such as LP-935509 and SGC-AAK1-1 is essential. LP-935509 offers the advantage of being orally bioavailable and brain-penetrant, with demonstrated in vivo efficacy in pain models. SGC-AAK1-1, while less potent, is a valuable tool for studying the cellular functions of AAK1 and the related kinase BMP2K, particularly in the context of Wnt signaling. Baricitinib's activity against AAK1 highlights the potential for drug repurposing and provides a clinically relevant comparator.
The reproducibility of the experimental results presented here is contingent on the careful execution of the detailed protocols. Researchers are encouraged to use these methodologies as a starting point and to optimize conditions for their specific experimental systems. Further head-to-head comparative studies, particularly those employing standardized assays and comprehensive selectivity profiling, will be invaluable in fully elucidating the therapeutic potential of targeting AAK1.
References
A Head-to-Head Comparison of AAK1-IN-2 with Other Endocytosis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AAK1-IN-2 with other prominent endocytosis inhibitors. The information is supported by experimental data to aid in the selection of the most appropriate tools for studying and targeting clathrin-mediated endocytosis.
Endocytosis is a fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface receptor signaling, and entry of pathogens. Clathrin-mediated endocytosis (CME) is a major endocytic pathway, and its intricate machinery presents numerous targets for therapeutic intervention and research. AAK1 (AP2-associated protein kinase 1) is a key regulator of CME, and its inhibitor, this compound, has emerged as a potent and selective tool. This guide compares this compound with other classes of endocytosis inhibitors, focusing on their mechanism of action, potency, and specificity.
Mechanism of Action: Targeting Different Stages of Clathrin-Mediated Endocytosis
Endocytosis inhibitors can be broadly categorized based on their molecular targets within the CME pathway. This compound targets the initiation phase by preventing the phosphorylation of the µ2 subunit of the adaptor protein 2 (AP2) complex, a critical step for cargo recognition and clathrin-coated pit formation.[1] Other inhibitors, such as Pitstop 2 and dynamin inhibitors (e.g., Dynasore), act on later stages of vesicle formation and scission.
Quantitative Comparison of Endocytosis Inhibitors
The potency of endocytosis inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cellular assays. The following table summarizes the available data for this compound and other commonly used inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell types, and assay methods.
| Inhibitor | Target | Mechanism of Action | IC50 / Effective Concentration | Cell Type / Assay | Reference(s) |
| This compound | AAK1 | Inhibits phosphorylation of AP2M1 | IC50 = 8.7 µM (cellular) | Transfected cultured cells | [2] |
| Pitstop 2 | Clathrin Terminal Domain | Inhibits clathrin-AP2 interaction | 20-30 µM | HeLa, BEAS-2B, COS-7 cells | [3][4] |
| Dynasore | Dynamin | Inhibits GTPase activity | 100 µM | HF monolayers | [5] |
| Dyngo-4a | Dynamin | Inhibits GTPase activity | Not specified | Not specified | |
| MiTMAB | Dynamin | Inhibits dynamin-phospholipid interaction | IC50 = 3.1 µM (Dynamin I), 8.4 µM (Dynamin II) | In vitro GTPase assay |
Note on Specificity and Off-Target Effects: While potent, some endocytosis inhibitors have been reported to have off-target effects. For instance, Pitstop 2 has been shown to be a potent inhibitor of clathrin-independent endocytosis as well, suggesting it has cellular targets in addition to the clathrin N-terminal domain. Dynasore has also been reported to have off-target effects. The selectivity of this compound is an area of ongoing research.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of endocytosis inhibitors. Below are protocols for key experiments commonly used in the field.
Transferrin Uptake Assay (Fluorimetry-based)
This assay is a gold standard for measuring clathrin-mediated endocytosis. Transferrin, an iron-carrying protein, is internalized by cells exclusively through CME.
Materials:
-
Cells (e.g., HeLa, HEK293) cultured on coverslips or in multi-well plates
-
Serum-free medium (SFM)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Acidic wash buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Wash cells with pre-warmed SFM and incubate in SFM for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Pre-incubate cells with the desired concentration of the endocytosis inhibitor (or vehicle control) in SFM for a predetermined time (e.g., 30 minutes) at 37°C.
-
Transferrin Labeling: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for a specific time (e.g., 1-15 minutes) at 37°C to allow for internalization.
-
Stop Internalization: Place the plate on ice and wash the cells twice with ice-cold PBS to stop endocytosis.
-
Acid Wash: To remove surface-bound (non-internalized) transferrin, wash the cells with ice-cold acidic wash buffer for 1 minute on ice.
-
Neutralization: Wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash cells with PBS, stain nuclei with DAPI if desired, and mount the coverslips on slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the internalized transferrin by measuring the integrated fluorescence intensity per cell using image analysis software.
Receptor Internalization Assay
This assay measures the agonist-induced endocytosis of a specific cell surface receptor, often a G protein-coupled receptor (GPCR).
Materials:
-
Cells stably expressing the receptor of interest (e.g., HEK293-CXCR2)
-
Culture medium with and without serum
-
Agonist for the receptor (e.g., CXCL8 for CXCR2)
-
Inhibitor stock solution
-
Primary antibody against the extracellular domain of the receptor
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Serum Starvation: Change to low-serum medium (e.g., 0.5% FCS) for a few hours before the assay.
-
Inhibitor and Agonist Treatment: Pre-treat cells with the inhibitor for 30 minutes, then stimulate with the agonist for a specified time (e.g., 45 minutes) at 37°C to induce internalization.
-
Washing: Remove the medium and wash the cells with cold acidic glycine buffer and then cold PBS to remove surface-bound agonist and stop internalization.
-
Antibody Staining: Stain the remaining cell surface receptors with a primary antibody against the receptor's extracellular domain for 45 minutes at 4°C.
-
Secondary Antibody: Wash the cells and add a fluorescently labeled secondary antibody for 30 minutes at 4°C.
-
Analysis: Analyze the fluorescence intensity of the cells by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity in agonist-treated cells compared to untreated cells indicates receptor internalization. The effect of the inhibitor is assessed by its ability to prevent this decrease.
Viral Entry Assay
Many viruses exploit the clathrin-mediated endocytic pathway to enter host cells. This assay evaluates the ability of inhibitors to block viral infection.
Materials:
-
Host cells (e.g., MDBK for BRSV)
-
Virus stock (e.g., Bovine Respiratory Syncytial Virus - BRSV)
-
Inhibitor stock solution
-
Culture medium
-
Method for quantifying viral infection (e.g., TCID50 assay, qPCR for viral genes, or reporter virus expression)
Procedure:
-
Cell Plating: Plate host cells in a multi-well plate to form a monolayer.
-
Inhibitor Pre-treatment: Pre-treat the cells with the inhibitor for 1 hour at 37°C.
-
Virus Adsorption: Cool the cells to 4°C and add the virus inoculum. Incubate at 4°C for 1 hour to allow virus attachment but not entry.
-
Initiate Entry: Wash the cells with cold PBS to remove unbound virus, then add fresh medium (containing the inhibitor) and shift the temperature to 37°C to allow synchronized virus entry.
-
Incubation: Incubate the cells for a period sufficient for viral gene expression or replication (e.g., 24 hours).
-
Quantification of Infection: Assess the level of viral infection using a suitable method. For example, collect the supernatant to determine the viral titer by TCID50, or lyse the cells to measure the expression of viral genes by qPCR. A reduction in viral infection in inhibitor-treated cells compared to the control indicates inhibition of viral entry.
Conclusion
This compound represents a valuable tool for studying clathrin-mediated endocytosis due to its specific mechanism of targeting the initial steps of this pathway. When compared to other endocytosis inhibitors, its distinct mode of action provides an alternative approach to dissecting the complex process of CME. However, researchers should be mindful of the potential for off-target effects with any small molecule inhibitor and choose the most appropriate compound based on the specific experimental question and cell system. The provided experimental protocols offer a starting point for the quantitative evaluation and comparison of these inhibitors in various biological contexts. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparison of their efficacy and specificity.
References
Synergistic Potential of AAK1 Inhibition: A Comparative Look at Combination Therapies
For researchers, scientists, and drug development professionals, understanding the synergistic effects of targeted therapies is paramount. While specific quantitative data on the synergistic interactions of the AAK1 inhibitor, aak1-IN-2, with other compounds remains to be published, examining combination studies of other AAK1 inhibitors and related kinases can provide valuable insights into potential therapeutic strategies. This guide summarizes key findings from preclinical studies, presenting available quantitative data, experimental methodologies, and illustrating the underlying biological pathways.
I. Synergistic Antiviral Effects of AAK1/GAK Inhibition
The inhibition of Adaptor-Associated Kinase 1 (AAK1) and Cyclin G-associated kinase (GAK), both regulators of viral entry and assembly, has been explored as a broad-spectrum antiviral strategy. A notable example is the combination of sunitinib and erlotinib, approved anti-cancer drugs that also exhibit potent inhibitory activity against AAK1/BIKE and GAK, respectively.
Quantitative Data Summary: Sunitinib and Erlotinib against SARS-CoV-2
A study investigating the antiviral activity of this combination against SARS-CoV-2 in Calu-3 human lung epithelial cells demonstrated a synergistic effect.
| Treatment | Concentration | Effect on Viral Infection | Cell Viability | Reference |
| Sunitinib | Various | Dose-dependent inhibition | Maintained | [1] |
| Erlotinib | Various | Dose-dependent inhibition | Maintained | [1] |
| Sunitinib + Erlotinib | Combination | Synergistic inhibition | Maintained | [1] |
Detailed quantitative synergy scores (e.g., Combination Index) were not provided in the abstract.
Experimental Protocol: Anti-SARS-CoV-2 Synergy Assay
-
Cell Line: Calu-3 human lung epithelial cells.
-
Virus: Recombinant SARS-CoV-2 expressing NanoLuc luciferase (rSARS-CoV-2/Nluc).
-
Treatment: Cells were pre-treated for 1 hour with sunitinib, erlotinib, or a combination of both.
-
Infection: Following pre-treatment, cells were infected with rSARS-CoV-2/Nluc at a multiplicity of infection (MOI) of 0.05.
-
Analysis: At 24 hours post-infection, viral infection was quantified by measuring NanoLuc luciferase activity. Cell viability was assessed using an alamarBlue assay.[1]
Signaling Pathway: AAK1/GAK in Viral Entry
Caption: AAK1 and GAK-mediated viral entry pathway and points of inhibition.
II. Synergistic Anti-Cancer Effects: A Case Study with ACK1 and AKT Inhibition
While not directly involving AAK1, studies on the closely related Activated CDC42-associated kinase 1 (ACK1) provide a model for potential synergistic interactions in cancer. A study in KRAS-mutant non-small-cell lung cancer (NSCLC) cell lines demonstrated that the combined inhibition of ACK1 and AKT suppressed cancer cell viability, migration, and invasion.
Quantitative Data Summary: ACK1 and AKT Inhibition in NSCLC
The synergy between ACK1 inhibitors (dasatinib, sunitinib) and AKT inhibitors (MK-2206, GDC-0068) was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.
| Cell Line | ACK1 Inhibitor | AKT Inhibitor | CI Value at IC50 | Effect | Reference |
| NCI-H23 | Sunitinib | GDC-0068 | < 1 | Synergistic | [2] |
| NCI-H358 | Sunitinib | GDC-0068 | < 1 | Synergistic | |
| A549 | Dasatinib | MK-2206 | < 1 | Synergistic |
Cell Viability Reduction with Optimal Combinations:
-
NCI-H23: 42.7% reduction with Sunitinib (2.03 µM) + GDC-0068 (1.08 µM).
-
NCI-H358: 43.9% reduction with Sunitinib (1.98 µM) + GDC-0068 (0.80 µM).
-
A549: 43.1% reduction with Dasatinib (3.88 µM) + MK-2206 (0.99 µM).
Experimental Protocol: Cell Viability and Synergy Analysis
-
Cell Lines: NCI-H23, NCI-H358, and A549 (KRAS-mutant NSCLC).
-
Treatment: Cells were treated with individual ACK1 or AKT inhibitors, or combinations thereof, for 48 hours.
-
Analysis: Cell viability was assessed using the MTT assay. The half-maximal inhibitory concentrations (IC50) were determined.
-
Synergy Calculation: The Chou-Talalay method was used to calculate the Combination Index (CI) from the dose-effect data of the single and combined drug treatments.
Signaling Pathway: ACK1/AKT Pro-Survival Pathway
Caption: Combined inhibition of the ACK1 and AKT pro-survival signaling pathway.
III. Antagonistic Interaction: AAK1 Inhibition and Anti-PD-1 Immunotherapy
In contrast to the synergistic effects observed in antiviral and some anti-cancer contexts, a study combining a specific AAK1 inhibitor, LP-935509, with anti-PD-1 immunotherapy in murine tumor models revealed a negative interaction. The addition of the AAK1 inhibitor diminished the therapeutic efficacy of the anti-PD-1 treatment.
Experimental Data Summary: AAK1 Inhibition with Anti-PD-1 Therapy
| Tumor Model | Treatment | Outcome | Reference |
| A20 (B cell lymphoma) | AAK1i (LP-935509) + anti-PD-1 | Exacerbated tumor growth compared to anti-PD-1 alone. | |
| EL4 (T cell lymphoma) | AAK1i (LP-935509) + anti-PD-1 | Exacerbated tumor growth compared to anti-PD-1 alone. | |
| B16 (melanoma) | AAK1i (LP-935509) + anti-PD-1 | Exacerbated tumor growth compared to anti-PD-1 alone. | |
| MC38 (colon carcinoma) | AAK1i (LP-935509) + anti-PD-1 | Exacerbated tumor growth compared to anti-PD-1 alone. |
Experimental Protocol: In Vivo Murine Tumor Models
-
Animal Models: BALB/c mice for the A20 model and C57BL/6J mice for B16F0, EL4, and MC38 models.
-
Tumor Engraftment: Mice were engrafted with the respective tumor cell lines.
-
Treatment Regimen:
-
Vehicle control.
-
AAK1 inhibitor (LP-935509) at 10 mg/kg, administered orally twice weekly.
-
Anti-PD-1 antibody (clone RMP1-14) at 10 mg/kg, administered intraperitoneally twice weekly.
-
Combination of AAK1 inhibitor and anti-PD-1 antibody.
-
-
Analysis: Tumor size was monitored and measured throughout the treatment period until endpoint criteria were met.
Logical Relationship Diagram: AAK1 Inhibition and Anti-PD-1 Efficacy
Caption: Antagonistic interaction between AAK1 inhibition and anti-PD-1 therapy.
Conclusion
The landscape of AAK1 inhibition in combination therapy is complex and context-dependent. While direct synergistic data for this compound is not yet available, the broader class of AAK1 and related kinase inhibitors shows promise for synergistic effects in antiviral and some anti-cancer applications. However, the potential for antagonistic interactions, as seen with anti-PD-1 immunotherapy, underscores the critical need for empirical testing of specific drug combinations in relevant disease models. The experimental frameworks presented here offer a foundation for designing future studies to elucidate the synergistic potential of this compound and other novel AAK1 inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of Aak1-IN-2: A Procedural Guide
Aak1-IN-2 should be regarded as a potentially hazardous chemical. Therefore, all waste materials contaminated with this compound, including the pure compound, solutions, and used consumables, must be managed as hazardous chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) protocols is paramount.
Storage and Handling
Proper storage is the initial and critical step in the lifecycle management of this compound. Inconsistent storage can lead to degradation of the compound and potential safety hazards.
| Parameter | Condition | Duration |
| Stock Solutions | -20°C | Up to 1 month |
| -80°C | Up to 6 months | |
| Solid Form | Room temperature | Varies; refer to Certificate of Analysis |
| General Guidance | Protect from light | At all times |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Step-by-Step Disposal Protocol for this compound
The following procedures outline the necessary steps for the safe disposal of this compound in various forms. These protocols are based on general best practices for laboratory chemical waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure you are wearing the appropriate PPE:
-
Lab coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Solid Waste Disposal
This category includes unused this compound powder, contaminated weighing boats, pipette tips, gloves, and any other solid materials that have come into contact with the compound.
-
Segregation : Collect all solid waste contaminated with this compound in a designated, leak-proof container separate from other laboratory waste.[1]
-
Containment : The container should be made of a material compatible with the chemical. A polyethylene or polypropylene container is generally suitable.[2]
-
Labeling : The container must be clearly and securely labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
Any other chemical contaminants present
-
The date of accumulation
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal : Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal service.[1][3]
Liquid Waste Disposal
This includes stock solutions of this compound, experimental solutions containing the compound, and any solvents used to rinse contaminated glassware.
-
Segregation : Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof waste container.
-
Crucially, do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste in separate containers.[1]
-
-
Containment : Use a container appropriate for the solvent used (e.g., a solvent-resistant plastic or glass bottle). Ensure the container is securely capped when not in use.
-
Labeling : Label the liquid hazardous waste container with a "Hazardous Waste" tag. The label must detail:
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations/percentages
-
The date of accumulation
-
-
Important : Under no circumstances should this compound or its solutions be poured down the drain. This practice can lead to environmental contamination and may be in violation of local regulations.
-
Disposal : Once the container is full, or in accordance with your institution's policies, arrange for its pickup by your EHS office or a licensed hazardous waste disposal contractor.
Decontamination of Glassware
-
Initial Rinse : Rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., the solvent used to prepare the solution).
-
Collection of Rinsate : The initial solvent rinse (rinsate) must be collected and disposed of as liquid hazardous waste.
-
Subsequent Cleaning : After the initial decontamination rinse, the glassware can typically be washed according to standard laboratory procedures.
Emergency Procedures: Spills
In the event of a spill of this compound powder or solution:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control and Contain :
-
For small spills, use an absorbent material (e.g., spill pillows, sand, or vermiculite) to contain the spill.
-
Avoid raising dust in the case of a solid spill.
-
-
Clean-up :
-
Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.
-
Place all clean-up materials into a designated hazardous waste container.
-
-
Report : Report the incident to your laboratory supervisor and EHS department, following your institution's protocol.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling Aak1-IN-2
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides crucial safety and logistical information for the handling and disposal of Aak1-IN-2, a potent and selective inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1).[1][2] Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and maintain the integrity of this research compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, biologically active small molecules, particularly kinase inhibitors.
Immediate Safety and Personal Protective Equipment (PPE)
Given the potent nature of this compound as a kinase inhibitor, a stringent approach to personal protection is mandatory to prevent accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin contact.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following table outlines the minimum required PPE for handling this compound in both solid and solution forms.
| Activity | Required PPE | Specifications & Best Practices |
| Receiving & Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | Inspect container for damage upon receipt. |
| Weighing & Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Respiratory Protection | All handling of solid compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particles. |
| Solution Preparation & Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | Always prepare solutions within a chemical fume hood to avoid aerosol generation. |
| Waste Disposal | • Double Nitrile Gloves• Lab Coat• Safety Glasses | Handle all contaminated waste as hazardous chemical waste. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe and effective use of this compound.
Receipt and Storage
Upon receiving this compound, immediately inspect the packaging for any signs of damage or leakage. The compound is typically shipped at room temperature, but long-term storage conditions are critical for stability.[1]
| Parameter | Recommendation |
| Storage Temperature (Solid) | Store at -20°C for long-term stability. |
| Storage Temperature (Solutions) | Store stock solutions at -20°C or -80°C. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. |
| Storage Container | Keep in a tightly sealed, clearly labeled container. |
| Storage Location | Store in a designated, secure, and well-ventilated area away from incompatible materials. |
Experimental Protocols: Solution Preparation
Objective: To prepare a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous-grade Dimethyl Sulfoxide (DMSO) or other appropriate solvent
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound. Use dedicated spatulas and weighing boats to avoid cross-contamination.
-
Solvent Addition: Slowly add the appropriate volume of solvent (e.g., DMSO) to the vial containing the solid this compound to minimize splashing.
-
Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved. Gentle heating may be applied if necessary, but be mindful of potential degradation.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, clearly labeled tubes.
-
Storage: Store the aliquots at the recommended temperature (-20°C or -80°C).
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, weighing boats, and disposable lab coats. Place these items into a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and solvent washes in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled hazardous waste container. Clean the spill area with an appropriate solvent. |
| Major Spill | Evacuate the area immediately. Alert others and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department. |
Visualizing the Workflow
To ensure a clear understanding of the handling process, the following diagram illustrates the logical workflow from receiving the compound to its final disposal.
Caption: Logical workflow for the safe handling of this compound.
This comprehensive guide is intended to foster a culture of safety and responsibility in the laboratory. By adhering to these procedures, researchers can minimize risks and ensure the integrity of their work when handling potent kinase inhibitors like this compound. Always consult your institution's specific safety guidelines and EHS department for additional information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
